molecular formula C11H14INO B613068 Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate CAS No. 46742-14-7

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Cat. No.: B613068
CAS No.: 46742-14-7
M. Wt: 223.23
InChI Key: DQRGLNXUZPPRPC-UHFFFAOYSA-N
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Description

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, also known as H-Gly-NHNH-Z, is a chemical building block that integrates a protected glycine moiety with a hydrazinecarboxamide (semicarbazide) scaffold. This structure makes it a versatile intermediate for constructing complex molecules in medicinal chemistry and drug discovery. The hydrazinecarboxamide group is increasingly recognized as a privileged and versatile scaffold for developing new antimicrobial agents. Researchers are exploring these derivatives for their potent activity against a broad spectrum of mycobacterial, bacterial, and fungal pathogens, highlighting their potential to address the critical health challenge of growing antimicrobial resistance . The key to its bioactivity lies in the hydrazinecarboxamide moiety, which is known to facilitate crucial interactions with biological targets . Furthermore, the presence of the benzyloxycarbonyl (Cbz) protecting group on the hydrazine nitrogen allows for selective deprotection and further functionalization, enabling its use in multi-step synthetic sequences. This compound serves as a fundamental piece in organic synthesis, particularly useful for creating novel chemical entities through hybridization strategies, where it can be combined with other bioactive scaffolds to identify promising drug candidates . Its application extends to the synthesis of specialized conjugates, where the hydrazine linkage can be utilized to connect molecular fragments via hydrazone formation, a strategy effectively employed in the development of targeted anticancer agents . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

benzyl N-[(2-aminoacetyl)amino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIOXEWPWAEXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Benzyl Carbazate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Benzyl Hydrazinecarboxylate, commonly known as Benzyl Carbazate (CAS 5331-43-1). As a pivotal intermediate in organic synthesis, this document delves into its physicochemical characteristics, reactivity profile, and established analytical methodologies. Furthermore, this guide extends to the predictive chemistry of a key derivative, Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, offering a scientifically grounded projection of its synthesis and properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, by providing both established data and forward-looking insights.

Benzyl Hydrazinecarboxylate (Benzyl Carbazate): A Foundational Reagent

Benzyl Hydrazinecarboxylate, also referred to as Z-Hydrazine, is a versatile bifunctional molecule that serves as a cornerstone reagent in modern organic synthesis.[1] Its utility stems from the presence of both a nucleophilic hydrazine moiety and a benzyloxycarbonyl (Cbz) protecting group, rendering it an invaluable tool for the controlled introduction of a protected hydrazine functionality.

Physicochemical Properties

Benzyl Carbazate is typically a white to off-white crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 5331-43-1[3]
Molecular Formula C₈H₁₀N₂O₂[3]
Molecular Weight 166.18 g/mol [3]
Melting Point 65-68 °C[4]
Appearance White to pale yellow crystalline powder or flakes[5]
Solubility Soluble in methanol, DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Slightly soluble in water.[2][6]
pKa 10.56 ± 0.20 (Predicted)
Synthesis of Benzyl Carbazate

The most common and industrially scalable synthesis of Benzyl Carbazate involves the reaction of hydrazine hydrate with benzyl chloroformate in the presence of a base.[7][8] This reaction is typically carried out in a suitable organic solvent.

Experimental Protocol: Synthesis of Benzyl Carbazate [7][8]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, dissolve hydrazine hydrate (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Base Addition: Add a base, for example, sodium carbonate (1.0-1.2 equivalents), to the solution and stir the mixture.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain pure Benzyl Carbazate.

Synthesis_of_Benzyl_Carbazate cluster_reactants Reactants cluster_conditions Conditions Hydrazine Hydrate Hydrazine Hydrate Reaction Acylation Hydrazine Hydrate->Reaction Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Reaction Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Reaction 0-5 °C to RT 0-5 °C to RT 0-5 °C to RT->Reaction Benzyl Carbazate Benzyl Carbazate Reaction->Benzyl Carbazate

Caption: Synthesis of Benzyl Carbazate from Hydrazine Hydrate and Benzyl Chloroformate.

Reactivity and Applications

The synthetic utility of Benzyl Carbazate is primarily derived from the reactivity of its terminal amino group.

  • Peptide Synthesis: A major application of Benzyl Carbazate is in peptide chemistry, where it serves as a precursor to peptide hydrazides. These hydrazides can be converted to peptide azides, which are valuable intermediates for segment condensation in peptide synthesis, minimizing the risk of racemization.[3]

  • Intermediate for Pharmaceuticals and Agrochemicals: Benzyl Carbazate is a key intermediate in the multi-step synthesis of the insecticide indoxacarb.[2] It also serves as a precursor for various heterocyclic compounds with potential biological activity.[7]

  • Schiff Base Formation: The amino group of Benzyl Carbazate readily condenses with aldehydes and ketones to form Schiff bases. These Schiff bases can act as ligands for the formation of metal complexes, which are of interest in materials science and catalysis.[3]

  • Fischer Indole Synthesis: Cbz-protected aryl hydrazides, derived from Benzyl Carbazate, can undergo Fischer indolization reactions to produce N-Cbz-protected indoles.[1]

Analytical Characterization

The identity and purity of Benzyl Carbazate are typically confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the methylene protons of the benzyl group (around 5.1 ppm), and the protons of the hydrazine moiety.
¹³C NMR Resonances for the aromatic carbons, the methylene carbon of the benzyl group, and the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry The molecular ion peak corresponding to its molecular weight (166.18 g/mol ).
HPLC A single major peak indicating the purity of the compound.
Safety and Handling

Benzyl Carbazate is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes serious eye damage and may be harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Incompatible Materials: Strong oxidizing agents.[10]

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate: A Predictive Analysis

While direct literature on Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is scarce, its chemical properties and a viable synthetic route can be reliably predicted based on the well-established chemistry of its parent molecule, Benzyl Carbazate, and standard peptide coupling methodologies. This molecule represents a simple dipeptide hydrazide mimic, where a glycine residue is acylated onto the terminal nitrogen of Benzyl Carbazate.

Proposed Synthesis

A logical and robust synthetic strategy for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate involves a two-step process:

  • Acylation of Benzyl Carbazate with an N-protected Glycine: The terminal amino group of Benzyl Carbazate can be acylated with an N-protected glycine, such as N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) or N-(benzyloxycarbonyl)glycine (Cbz-Gly-OH), using standard peptide coupling reagents.

  • Deprotection of the N-terminal Protecting Group: The protecting group on the glycine residue is then selectively removed to yield the target compound.

Proposed Experimental Protocol: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Step 1: Synthesis of Benzyl 2-(2-((tert-butoxycarbonyl)amino)acetyl)hydrazinecarboxylate

  • Reaction Setup: In a round-bottom flask, dissolve N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents), to the solution and stir at 0 °C for 30 minutes.

  • Coupling: To the activated Boc-Gly-OH solution, add a solution of Benzyl Carbazate (1.0 equivalent) in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (Deprotection)

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent. For a Boc-protecting group, use a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA/DCM).

  • Deprotection: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be triturated with diethyl ether to afford the TFA salt of the target compound. Neutralization with a suitable base will yield the free amine.

Proposed_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deprotection Benzyl Carbazate Benzyl Carbazate Acylation Peptide Coupling Benzyl Carbazate->Acylation Boc-Gly-OH Boc-Gly-OH Boc-Gly-OH->Acylation Coupling Agents (DCC, HOBt) Coupling Agents (DCC, HOBt) Coupling Agents (DCC, HOBt)->Acylation Intermediate_Protected Benzyl 2-(2-((tert-butoxycarbonyl)amino)acetyl)hydrazinecarboxylate Deprotection Boc Deprotection Intermediate_Protected->Deprotection Acylation->Intermediate_Protected Deprotection_Reagent TFA/DCM Deprotection_Reagent->Deprotection Target_Compound Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate Deprotection->Target_Compound

Caption: Proposed two-step synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate.

Predicted Physicochemical Properties

The addition of the aminoacetyl group is expected to alter the physicochemical properties of the parent Benzyl Carbazate molecule.

  • Molecular Weight: The molecular weight will increase to 223.24 g/mol .

  • Solubility: The presence of the free amino group and the additional amide bond will likely increase its polarity, potentially leading to better solubility in polar protic solvents like water and alcohols, and decreased solubility in nonpolar organic solvents.

  • pKa: The molecule will have at least two basic centers: the newly introduced primary amine and the hydrazine nitrogens. The pKa of the primary amine is expected to be around 9-10, typical for a primary amine adjacent to a carbonyl group.

Predicted Reactivity

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate will exhibit the reactivity characteristic of its constituent functional groups:

  • N-terminal Amine: The primary amino group can undergo further acylation, alkylation, or reaction with aldehydes and ketones to form Schiff bases.

  • Hydrazide Moiety: The hydrazide functionality can still participate in reactions such as cyclization to form heterocyclic compounds.

  • Cbz Group: The benzyloxycarbonyl group can be removed under hydrogenolysis conditions (e.g., H₂/Pd-C), which would cleave the molecule to yield glycine amino-hydrazide and toluene.[2]

Predicted Analytical Characterization

The analytical profile of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate would be distinguishable from its precursor.

TechniqueExpected Observations
¹H NMR In addition to the signals for the benzyl group, new signals for the methylene protons of the glycine residue will be present. A broad signal for the primary amine protons would also be expected.
¹³C NMR Additional resonances for the carbonyl and alpha-carbon of the glycine moiety.
IR Spectroscopy The presence of two distinct amide C=O stretching bands, along with N-H stretching and bending vibrations for the primary amine and the hydrazide.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 223.24 g/mol .

Conclusion

Benzyl Hydrazinecarboxylate is a fundamentally important and versatile building block in organic synthesis, with well-documented properties and applications. Its reactivity provides a reliable platform for the synthesis of more complex molecules. By applying established synthetic methodologies, a predictive pathway to derivatives such as Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate can be confidently designed. This guide provides both the established knowledge on the parent compound and a reasoned, predictive framework for its aminoacetyl derivative, offering a comprehensive resource for synthetic and medicinal chemists. The principles and protocols outlined herein are intended to facilitate further research and development in the synthesis of novel peptide-based molecules and other complex organic structures.

References

  • Z-Hydrazine: Understanding Benzyl Carbazate in Organic Synthesis. (2025, October 6). Chemenu.
  • Benzyl carbazate | C8H10N2O2 | CID 79242. PubChem. Retrieved February 22, 2026, from [Link]

  • benzyl carbamate. s d fine-chem limited.
  • Park, I.-K., Suh, S.-E., Lim, B.-Y., & Cho, C.-G. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N′-Bis-Cbz-pyrrolo[2,3-f]indoles. Organic Letters, 11(23), 5454–5456. [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Retrieved February 22, 2026, from a representative source for reviews on hydrazide chemistry.
  • Benzyl carbazate | CAS:5331-43-1 | High Purity | Manufacturer BioCrick. BioCrick. Retrieved February 22, 2026, from [Link]

  • China Benzyl carbazate Pricelist, Factories Manufacturer, Supplier. Theorem Chemical.
  • CN109627190B - Synthesis method of benzyl carbazate. Google Patents.
  • CN103819366A - Synthetic method of benzyl carbazate. Google Patents.
  • New Schiff bases derived from benzyl carbazate with alkyl and heteroaryl ketones: Isolation, structural characterization, thermal behavior and molecular docking studies. ResearchGate.
  • Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • Methyl 3-benzylidenecarbazate1 (3a): 1H NMR (CDCl3). The Royal Society of Chemistry.
  • Benzyl carbazate (C8H10N2O2). PubChemLite.

Sources

The Direct Path: A Technical Guide to the Synthesis of Benzyl Hydrazine Derivatives from Benzylic C-H Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The direct functionalization of otherwise inert C-H bonds represents a paradigm shift in modern synthetic chemistry, offering atom-economical and efficient routes to valuable molecular scaffolds. This guide provides an in-depth technical overview of the synthesis of benzyl hydrazine derivatives through the direct amination of benzylic C(sp³)–H bonds. We will explore the mechanistic underpinnings, practical considerations, and detailed protocols for various catalytic systems, including transition metal-catalyzed, photocatalytic, and electrochemical approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these cutting-edge methodologies for the synthesis of complex nitrogen-containing molecules.

Introduction: The Significance of Benzyl Hydrazines in Drug Discovery

Benzyl hydrazine and its derivatives are privileged structural motifs in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their utility stems from their ability to act as versatile pharmacophores and key synthetic intermediates. For instance, the benzylamine moiety is present in top-selling drugs like Rivastigmine, used in the management of dementia associated with Parkinson's disease, and Cinacalcet, a calcimimetic agent.[1][2] The development of efficient and direct synthetic routes to these compounds is therefore of paramount importance to the pharmaceutical industry.[3]

Traditionally, the synthesis of benzylamines and their derivatives has relied on multi-step sequences, often involving pre-functionalization of the benzylic position, such as halogenation followed by nucleophilic substitution, or the reductive amination of benzaldehydes.[3] These classical methods, while effective, often generate stoichiometric waste and lack the elegance and efficiency of direct C-H functionalization. The direct conversion of a benzylic C-H bond to a C-N bond is a highly atom-economical approach that streamlines synthetic pathways and aligns with the principles of green chemistry.[4][5]

This guide will focus on the direct synthesis of benzyl hydrazine derivatives from benzylic C-H bonds, a challenging yet highly rewarding transformation. We will delve into the catalytic systems that enable this transformation, providing both the theoretical framework and practical guidance for their implementation in a laboratory setting.

Transition Metal-Catalyzed Benzylic C-H Amination

Transition metal catalysis has been at the forefront of the development of C-H amination reactions.[5][6] Copper and iron, being earth-abundant and relatively inexpensive, have emerged as particularly attractive catalysts for these transformations.[1][2][4][7][8]

Copper-Catalyzed Systems

Copper catalysts have demonstrated significant utility in the amination of benzylic C-H bonds with various nitrogen sources, including dialkyl azodicarboxylates. A notable advancement is the use of a Cu₂O/Phenanthroline catalytic system for the oxidative amination of alkylarenes.[7][9] This system allows for the direct synthesis of N-substituted hydrazides in acceptable to good yields.[9]

Mechanism of Action: The reaction is believed to proceed through a radical mechanism. The copper catalyst, in a higher oxidation state, facilitates the abstraction of a hydrogen atom from the benzylic position, generating a benzyl radical. This radical is then trapped by the dialkyl azodicarboxylate to form the C-N bond. The phenanthroline ligand plays a crucial role in stabilizing the copper catalyst and promoting selectivity for mono-amination.[7]

Copper_Catalyzed_Amination cluster_catalyst Catalyst Activation cluster_reaction C-H Amination Cycle Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidant Benzylic_CH Benzylic C-H Benzyl_Radical Benzyl Radical Benzylic_CH->Benzyl_Radical Cu(II) Product Benzyl Hydrazine Derivative Benzyl_Radical->Product + Azodicarboxylate Azodicarboxylate R-N=N-R' Iron_Catalyzed_Amination cluster_catalyst Catalyst Activation cluster_reaction C-H Amination Cycle Fe(II) Fe(II) Fe(III) Fe(III) Fe(II)->Fe(III) Oxidant Benzylic_CH Benzylic C-H Benzyl_Radical Benzyl Radical Benzylic_CH->Benzyl_Radical Reactive N Species Product Benzyl Amine Derivative Benzyl_Radical->Product + Reactive N Species Nitrogen_Source Nitrogen Source (e.g., NFSI) Reactive_N_Species Reactive_N_Species Nitrogen_Source->Reactive_N_Species Fe(II) Electrochemical_Workflow Start Prepare Electrolytic Cell Substrates Add Alkylbenzene Substrate and Amine Nucleophile Start->Substrates Electrolyte Add Supporting Electrolyte and HFIP Co-solvent Substrates->Electrolyte Electrodes Insert Working and Counter Electrodes Electrolyte->Electrodes Electrolysis Apply Constant Current or Potential Electrodes->Electrolysis Monitoring Monitor Reaction Progress (e.g., by TLC or GC) Electrolysis->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Purification Purify Product by Column Chromatography Workup->Purification End Characterize Final Product Purification->End

Sources

Strategic Utilization of Benzyl Carbazate: A Master Guide to Hydrazine Protection in High-Fidelity Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for immediate application in research and drug development workflows.

Executive Summary

Benzyl carbazate (Cbz-hydrazine, CAS 5331-43-1) represents a cornerstone in nitrogen-rich scaffold synthesis, functioning as the premier "masked" hydrazine equivalent. Its utility extends beyond simple protection; it serves as a structural pivot in the synthesis of azapeptides , indoles , and functionalized heterocycles .

This guide deconstructs the physicochemical advantages of benzyl carbazate, providing validated protocols for its synthesis, application, and orthogonal deprotection. By leveraging the Cbz group's unique stability profile—orthogonal to acid-labile (Boc) and base-labile (Fmoc) systems—researchers can execute complex multi-step sequences with high chemoselectivity.

The Chemo-Structural Advantage

The primary challenge in hydrazine chemistry is its "Janus-faced" nucleophilicity—both nitrogens are reactive, leading to uncontrolled oligomerization. Benzyl carbazate solves this by desymmetrizing the molecule.

Orthogonality Matrix

The Cbz group provides a critical "third dimension" of orthogonality in peptide and organic synthesis.

Protecting GroupLability ConditionCbz StabilityStrategic Utility
Boc (tert-Butyloxycarbonyl)Acid (TFA, HCl)Stable Allows selective N-terminal deprotection in the presence of Cbz-hydrazines.
Fmoc (Fluorenylmethoxycarbonyl)Base (Piperidine)Stable Enables solid-phase synthesis (SPPS) where Cbz remains intact during chain elongation.
Alloc (Allyloxycarbonyl)Pd(0) / ScavengerStable Permits side-chain manipulation without affecting the hydrazine core.
Cbz (Benzyloxycarbonyl)H₂/Pd or Strong Acid (HBr)N/A The "safety catch" removed only at the final stage or specific checkpoints.
Mechanistic Causality
  • Electronic Deactivation: The carbonyl of the carbazate pulls electron density from N1, rendering it non-nucleophilic. This forces subsequent electrophilic attacks to occur exclusively at the distal N2 nitrogen, ensuring regiospecificity.

  • Crystallinity: Unlike many hydrazine derivatives which are oils, benzyl carbazate is a crystalline solid (mp 65–68 °C), simplifying purification and handling.

Synthesis of Benzyl Carbazate (High-Purity Protocol)

While commercially available, in-house preparation is often required for isotopic labeling or large-scale cost efficiency. This protocol ensures mono-protection and minimizes bis-Cbz side products.

Reaction Logic

The reaction relies on the high nucleophilicity of hydrazine hydrate. Critical Control Point: Hydrazine must be in large excess to statistically favor mono-acylation over di-acylation.

Visualization: Synthesis Pathway

BenzylCarbazateSynthesis Hydrazine Hydrazine Hydrate (Excess) Intermediate Tetrahedral Intermediate Hydrazine->Intermediate Nucleophilic Attack (0°C) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate Product Benzyl Carbazate (Precipitate) Intermediate->Product Elimination of HCl BisProduct Bis-Cbz-Hydrazine (Impurity) Intermediate->BisProduct Over-reaction (If Cbz-Cl excess)

Figure 1: Mechanistic pathway for the selective mono-protection of hydrazine. The excess hydrazine acts as both reactant and base.

Validated Protocol

Reagents:

  • Hydrazine hydrate (3.0 equiv)

  • Benzyl chloroformate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Base: K₂CO₃ (optional if hydrazine excess is sufficient, but recommended for pH control)

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round bottom flask with hydrazine hydrate (3.0 eq) and DCM (0.5 M concentration relative to Cbz-Cl). Cool to 0 °C using an ice bath.

  • Addition: Dissolve Benzyl chloroformate (1.0 eq) in DCM. Add this solution dropwise over 60 minutes.

    • Why: Slow addition maintains a low instantaneous concentration of the electrophile, preventing the mono-protected product from reacting again to form the bis-species.

  • Reaction: Stir vigorously at 0 °C for 2 hours, then warm to room temperature for 1 hour.

  • Quench & Workup:

    • Dilute with water. Separate phases.

    • Wash the organic layer with 5% Na₂CO₃ (removes acidic impurities) and Brine.

    • Self-Validation Step: Check TLC (Ethyl Acetate/Hexane 1:1). Product Rf ~0.3. Bis-product Rf ~0.6.

  • Crystallization: Evaporate solvent. Recrystallize the residue from Ethyl Acetate/Hexane to yield white needles.

Strategic Applications in Drug Synthesis

Azapeptide Synthesis (The "Aza-Scan")

Azapeptides replace the


-CH of an amino acid with a Nitrogen atom. This restricts conformational space and improves metabolic stability. Benzyl carbazate is the precursor for the "Aza-Glycine" monomer.

Workflow:

  • Activation: React Benzyl carbazate with a carbonyl donor (e.g., Phosgene, CDI, or DSC) to form an activated isocyanate or carbamoyl chloride equivalent.

  • Coupling: React the activated species with the N-terminus of the growing peptide chain.

  • Elongation: The remaining NH of the carbazate serves as the nucleophile for the next amino acid coupling.

Fischer Indolization Surrogate

Benzyl carbazate is used to synthesize


-protected aryl hydrazines via Palladium-catalyzed coupling with aryl halides. These intermediates undergo Fischer Indolization to yield 

-Cbz-indoles directly, avoiding post-synthetic protection steps.
Visualization: Azapeptide Assembly

AzapeptideWorkflow Resin Peptide-Resin (Free Amine) Coupling Coupling Reaction (Formation of Urea Linkage) Resin->Coupling Activation Activate Cbz-Hydrazine (w/ CDI or DSC) Activation->Coupling Alkylation Opt: N-Alkylation (Side Chain Intro) Coupling->Alkylation Construct Aza-AA Deprotection Cbz Deprotection (H2/Pd or HBr) Alkylation->Deprotection Expose N-terminus NextAA Next AA Coupling Deprotection->NextAA

Figure 2: Logical flow for incorporating Aza-amino acids into peptide chains using Benzyl Carbazate.

Deprotection Architectures

Selecting the correct deprotection method is vital to preserve the integrity of the synthesized molecule.

Catalytic Hydrogenolysis (The Gold Standard)
  • Conditions: H₂ (1 atm), 10% Pd/C, Methanol or Ethanol.

  • Mechanism: Oxidative addition of H₂ to Pd, coordination of the alkene (phenyl ring), and hydrogenolysis of the benzylic C-O bond.

  • Advantages: Neutral conditions; only byproducts are Toluene and CO₂ (gas).

  • Self-Validation: Evolution of CO₂ gas bubbles indicates reaction progress.

Acidolysis (For Solid Phase)
  • Conditions: HBr in Acetic Acid or HF.

  • Mechanism: Protonation of the carbonyl oxygen followed by SN1/SN2 cleavage.

  • Use Case: When the molecule contains reducible groups (alkenes, alkynes) that would be destroyed by hydrogenation.

Transfer Hydrogenolysis (The Mild Alternative)
  • Conditions: 1,4-Cyclohexadiene, Pd/C, Room Temp.

  • Why: Avoids the use of H₂ gas cylinders; highly chemoselective.

Visualization: Deprotection Pathways

DeprotectionPathways Substrate Cbz-Protected Substrate H2_Path Path A: H2 / Pd-C (Standard) Substrate->H2_Path Acid_Path Path B: HBr / AcOH (Resistant Scaffolds) Substrate->Acid_Path Transfer_Path Path C: Cyclohexadiene (Transfer Hydrog.) Substrate->Transfer_Path Result Free Hydrazine/Amine + Toluene + CO2 H2_Path->Result Cleanest Acid_Path->Result Harsh Transfer_Path->Result Selective

Figure 3: Decision tree for Cbz deprotection based on substrate sensitivity.

References

  • Preparation of Benzyl Carbazate: Organic Syntheses, Coll. Vol. 3, p.167 (1955). Title: "Benzyl Carbazate". Source:

  • Azapeptide Synthesis Review: Proulx, C., et al. "Azapeptides and their therapeutic potential." Future Medicinal Chemistry, 3(9), 1139-1164 (2011). Source:

  • Fischer Indolization Application: Porcheddu, A., et al. "Solid-Phase Synthesis of Indoles via Fischer Reaction." ACS Combinatorial Science, 14(10), 570-574 (2012). Source:

  • Deprotection Mechanisms: Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. Source:

  • Transfer Hydrogenolysis: Anwer, M.K., Spatola, A.F. "Organic hydrogen donors in peptide synthesis." Journal of Organic Chemistry, 48, 3503-3507 (1983). Source:

Methodological & Application

Application Note: Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (H-Gly-NHNH-Z) in Protected Hydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the advanced usage of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (chemically abbreviated as H-Gly-NHNH-Z or H-Gly-NHNH-Cbz ).

Note on Nomenclature & Scope: While the user query mentions "Using [Compound] for Cbz protection," it is critical to clarify from the outset that Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is not a Cbz-transfer reagent (like Benzyl Chloroformate). Instead, it is a Cbz-protected building block .

This guide focuses on its primary application: Using H-Gly-NHNH-Z to introduce a Cbz-protected hydrazide linker , enabling the synthesis of peptide hydrazides and bioconjugates via orthogonal protection strategies.


CAS:  5680-83-1 (Related free base/salt forms)

Part 1: Executive Summary & Mechanism

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (H-Gly-NHNH-Z) is a bifunctional linker containing a free primary amine (glycine origin) and a hydrazine moiety protected by a Carboxybenzyl (Cbz/Z) group.

Core Applications
  • Peptide Hydrazide Synthesis: Acts as a C-terminal "safety-catch" linker. The Cbz group masks the nucleophilic hydrazine during peptide elongation (coupling), preventing side reactions.

  • Bioconjugation Handles: Introduces a latent hydrazine group onto carboxyl-containing molecules. Upon deprotection, the hydrazine reacts specifically with aldehydes/ketones (hydrazone ligation) or can be converted to an azide for Native Chemical Ligation (NCL).

Mechanistic Pathway

The utility of this reagent relies on the orthogonality of the Cbz group (acid-stable, hydrogenolysis-labile) relative to standard peptide synthesis conditions (often acid-labile or base-labile).

  • Coupling: The free amine (

    
    ) of H-Gly-NHNH-Z reacts with an activated carboxylic acid (R-COOH).
    
  • Protection: The hydrazide remains inert as

    
     due to the electron-withdrawing Cbz group.
    
  • Deprotection: Catalytic hydrogenolysis (

    
    ) cleaves the Cbz group, releasing the free peptide hydrazide (
    
    
    
    ) and
    
    
    .

Part 2: Experimental Workflows & Diagrams

Workflow 1: Synthesis of Peptide Hydrazides via H-Gly-NHNH-Z

This workflow describes the attachment of the linker to a peptide fragment, followed by unmasking.

Peptide_Hydrazide_Synthesis Reagent H-Gly-NHNH-Z (Linker) Coupling Coupling Reaction (EDC/HOBt or HATU) Reagent->Coupling Substrate Activated Peptide (R-COOH) Substrate->Coupling Intermediate Protected Intermediate R-CO-Gly-NHNH-Z Coupling->Intermediate Amide Bond Formation Deprotection Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Cbz Removal Product Peptide Hydrazide R-CO-Gly-NHNH2 Deprotection->Product - CO2, - Toluene Ligation Ligation / Conjugation (Azide/Hydrazone) Product->Ligation Activation

Figure 1: Strategic use of H-Gly-NHNH-Z to generate peptide hydrazides.[1] The Cbz group protects the hydrazine during the coupling phase.

Part 3: Detailed Protocols

Protocol A: Coupling H-Gly-NHNH-Z to Carboxylic Acids

Objective: Attach the linker to a peptide or drug molecule (


).
Reagents: 
  • Substrate: Carboxylic acid (1.0 equiv)

  • Linker: H-Gly-NHNH-Z (1.1 equiv) (Often supplied as HCl salt; requires neutralization)

  • Coupling Agents: EDC.HCl (1.2 equiv) / HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0–3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (Substrate) in anhydrous DMF (0.1 M concentration).

  • Activation:

    • If using EDC/HOBt: Add EDC.HCl and HOBt. Stir at 0°C for 15 minutes.

    • If using HATU: Add HATU and stir for 5 minutes.

  • Linker Addition: Add H-Gly-NHNH-Z to the reaction mixture.

  • Neutralization (Critical): Immediately add DIPEA. If H-Gly-NHNH-Z is an HCl salt, ensure enough base is added to neutralize the salt and activate the reaction (check pH > 8 on wet paper).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with 1M KHSO₄ (or 10% Citric Acid), Saturated NaHCO₃, and Brine.

    • Note: The Cbz-protected hydrazide is stable to mild acid/base washes.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (typically MeOH/DCM gradients).

Protocol B: Deprotection (Cbz Removal) to Reveal Hydrazide

Objective: Remove the Cbz group to liberate the reactive hydrazide.[1] Reagents:

  • Catalyst: 10% Pd/C (10–20% by weight of substrate)

  • Solvent: Methanol (MeOH) or MeOH/THF mixture (degassed)

  • Hydrogen Source: H₂ balloon or Ammonium Formate (transfer hydrogenation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified R-CO-Gly-NHNH-Z intermediate in MeOH. If solubility is poor, add THF or a small amount of DMF.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen/Argon), carefully add 10% Pd/C.

    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a drop of water or add to the solution under inert gas.

  • Hydrogenation:

    • Method A (Balloon): Purge the flask with H₂ gas (vacuum/fill cycles x3). Stir vigorously under H₂ atmosphere (1 atm) for 2–6 hours.

    • Method B (Transfer): Add Ammonium Formate (5–10 equiv) and reflux for 1–2 hours (faster, but requires heat).

  • Monitoring: Monitor by LC-MS. The mass should shift by -134 Da (Loss of

    
    ).
    
    • Target Mass:

      
      .
      
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is the free peptide hydrazide (R-CO-Gly-NHNH₂ ).

Part 4: Data & Troubleshooting

Chemical Compatibility Table
ConditionStability of H-Gly-NHNH-Z (Linker)Notes
TFA / Acid Stable Compatible with Boc deprotection strategies.
Piperidine / Base Stable Compatible with Fmoc deprotection (short exposure).
H₂ / Pd-C Unstable Cleaves Cbz to release Hydrazide.
EDC / Amine Coupling Reactive (Amine) The amine reacts; the hydrazide is protected.
Aldehydes Inert Cbz protects the hydrazide from hydrazone formation.
Troubleshooting Guide

Issue 1: Low Coupling Efficiency

  • Cause: The amine of H-Gly-NHNH-Z (glycine) is sterically accessible but may be protonated if supplied as a salt.

  • Solution: Ensure pH is 8–9 during coupling. Pre-neutralize the salt with DIPEA in a separate vial before adding to the activated ester.

Issue 2: Premature Cbz Loss

  • Cause: Strong acids (HBr/AcOH) or aggressive Lewis acids.

  • Solution: Stick to TFA-based deprotection for other groups (Boc) or Piperidine for Fmoc. The Cbz-hydrazide linkage is generally robust to standard SPPS TFA cocktails (95% TFA).

Issue 3: Product Solubility after Deprotection

  • Cause: Peptide hydrazides can be polar and prone to aggregation.

  • Solution: Lyophilize immediately after filtration. If using for ligation, generate the hydrazide in situ or convert to azide immediately.

Part 5: References

  • Santa Cruz Biotechnology. Cbz-Glycine hydrazide (CAS 5680-83-1) Product Data. Retrieved from

  • ChemicalBook. CBZ-GLY HYDRAZIDE Properties and Suppliers. Retrieved from

  • BenchChem. Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (Context on Cbz stability). Retrieved from

  • Fang, G. M., et al. (2011). Protein Chemical Synthesis by Ligation of Peptide Hydrazides. (Methodology for using hydrazide linkers). Angewandte Chemie Int. Ed.

  • Zheng, J. S., et al. (2013). Robust Chemical Synthesis of Membrane Proteins through Hydrazide Ligation. Nature Protocols. (Advanced application of the hydrazide method).

Sources

Application Note: Advanced Protocols for Benzyl Hydrazone Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

The benzyl hydrazone moiety (


) is classified as a "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity. Its thermodynamic stability and modular synthesis allow for rapid generation of diverse libraries.

However, the translational success of hydrazones depends on two critical factors often overlooked in early screening: hydrolytic stability and metal sequestration capacity . This guide moves beyond basic synthesis, providing validated protocols for stability profiling and metal-mediated cytotoxicity assays—the primary mechanisms driving their anticancer and antimicrobial efficacy.

Module A: Optimized Synthetic Strategy

Objective: Synthesis of high-purity benzyl hydrazones via acid-catalyzed condensation.

The "Golden Standard" Protocol

Many published protocols fail to address the equilibrium nature of imine formation. This optimized protocol utilizes a Dean-Stark trap concept (or molecular sieves) and specific pH control to drive the reaction to completion.

Reagents:

  • Benzyl halide or Benzaldehyde derivative (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (GAA)

Step-by-Step Methodology:

  • Solubilization: Dissolve the hydrazine derivative in absolute EtOH (10 mL/mmol). Note: If using hydrazine hydrochloride salts, add sodium acetate (1.1 eq) to liberate the free base.

  • Activation: Add 3–5 drops of Glacial Acetic Acid. Mechanism: Protonation of the carbonyl oxygen makes the electrophilic carbon more susceptible to nucleophilic attack.

  • Condensation: Add the benzaldehyde derivative dropwise at Room Temperature (RT).

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 3–6 hours.
    
    • Validation: Monitor via Thin Layer Chromatography (TLC) using Benzene:Acetone (8:2). Look for the disappearance of the carbonyl starting material.

  • Precipitation: Cool the mixture to

    
     overnight. The hydrazone typically precipitates as a crystalline solid.
    
  • Purification: Recrystallize from hot EtOH or THF. Do not column chromatograph on silica gel without triethylamine, as acidic silica can hydrolyze the product.

Synthesis Workflow Visualization[1]

SynthesisWorkflow Start Start: Reagent Prep Activation Acid Activation (Glacial Acetic Acid) Start->Activation Protonation Nucleophilic Nucleophilic Attack (Hydrazine + Carbonyl) Activation->Nucleophilic Intermediate Tetrahedral Intermediate Nucleophilic->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Rate Limiting Product Benzyl Hydrazone Formation Dehydration->Product Imine Bond

Figure 1: Acid-catalyzed condensation pathway. The dehydration step is irreversible under reflux conditions, driving yield.

Module B: Stability Profiling (The "Go/No-Go" Gate)

Context: Hydrazones are susceptible to hydrolysis in acidic environments (e.g., the stomach, pH 1.5–2.0). Before biological testing, you must determine if your compound acts as a stable drug or a prodrug that releases the parent aldehyde.

Hydrolytic Stability Assay

Principle: Quantify the intact hydrazone versus its hydrolysis products (aldehyde + hydrazine) using UV/Vis or HPLC.

Protocol:

  • Stock Preparation: Dissolve hydrazone in DMSO (10 mM).

  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) adjusted to:

    • pH 7.4 (Plasma mimic)[1][2][3][4]

    • pH 5.5 (Endosomal mimic)

    • pH 2.0 (Gastric mimic)[1][2][3]

  • Incubation: Dilute stock 1:100 into each buffer (Final conc: 100

    
    ) at 
    
    
    
    .
  • Measurement:

    • Method A (High Throughput): Measure Absorbance (

      
      ) every 15 mins for 4 hours. A shift in 
      
      
      
      indicates hydrolysis.
    • Method B (High Precision): Inject into HPLC at

      
      .
      
  • Calculation:

    
    
    

Data Interpretation:

pH Condition % Remaining (4h) Interpretation
pH 7.4 > 95% Stable in circulation (Good candidate).
pH 5.5 < 50% Acid-labile; potential for lysosomal release (Prodrug).

| pH 2.0 | < 10% | Unstable; requires enteric coating for oral delivery. |

Module C: Therapeutic Mechanism & Bioassays

Core Mechanism: Many benzyl hydrazones act as Iron Chelators . By sequestering cellular iron (Fe), they starve cancer cells (which require high Fe for replication) and induce Reactive Oxygen Species (ROS) via redox cycling.

Mechanism of Action Diagram

MOA Ligand Benzyl Hydrazone (Ligand) Complex Ligand-Iron Complex Ligand->Complex + Fe Iron Intracellular Iron (Fe2+/Fe3+) Iron->Complex Depletion Iron Depletion (Ribonucleotide Reductase Inhibition) Complex->Depletion Pathway A ROS Fenton Reaction (ROS Generation) Complex->ROS Pathway B (Redox Cycling) Apoptosis Apoptosis (Caspase 3/9) Depletion->Apoptosis Cell Cycle Arrest Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Mito->Apoptosis

Figure 2: Dual-mode anticancer mechanism: Iron deprivation and ROS-mediated mitochondrial toxicity.

Validated Protocol: Ferrozine Iron Chelation Assay

Purpose: To determine if the drug candidate binds Fe(II), preventing it from fueling the Fenton reaction.

Reagents:

  • Ferrozine Reagent: 5 mM in water.

  • Ferrous Chloride (

    
    ):  2 mM (Freshly prepared to prevent oxidation).
    
  • Assay Buffer: HEPES or Acetate buffer (pH adjusted to 7.4 or 5.5).

Procedure:

  • Plate Setup: Use a 96-well clear plate.

  • Test Wells: Add 100

    
     of Hydrazone (various concentrations: 1–100 
    
    
    
    ).
  • Iron Addition: Add 20

    
     of 
    
    
    
    (2 mM). Incubate for 10 mins at RT. This allows the drug to bind the iron.
  • Detection: Add 40

    
     of Ferrozine (5 mM). Shake for 1 min.
    
    • Logic: Ferrozine forms a magenta complex with free Fe(II). If the drug chelates the iron, the color will be reduced.

  • Read: Measure Absorbance at 562 nm .

Calculation:



  • Abs_control: Wells with

    
     + Ferrozine (no drug).
    
  • Abs_sample: Wells with Drug +

    
     + Ferrozine.
    

References

  • BenchChem. (2025). Synthesis and Applications of Hydrazone Schiff Bases Derived from 3,4,5-Trimethoxy-benzyl-hydrazine. Link

  • Organic Syntheses. (1944). Benzil Hydrazone Synthesis Protocol. Org. Syn. Coll. Vol. 2, p.497. Link

  • Bernhardt, P. V., et al. (2007).[4] Hydrazone chelators for the treatment of iron overload disorders: iron coordination chemistry and biological activity. Dalton Transactions.[4] Link

  • Zen-Bio. (2022).[5] Ferrous Iron Chelating (FIC) Assay Kit Protocol. Link

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature. Med Chem Res. Link

Sources

Protocol for N-Cbz protection of amino alcohols using benzyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Cbz Protection of Amino Alcohols

Abstract

This guide details the protocol for the chemoselective N-benzyloxycarbonyl (Cbz) protection of amino alcohols using benzyl chloroformate (Cbz-Cl). While Cbz-Cl is a standard reagent, amino alcohols present a competitive nucleophile challenge: the hydroxyl group (–OH) versus the amine (–NH₂). This note provides optimized methodologies to maximize N-carbamate formation while suppressing O-carbonate side reactions, ensuring high yields (>90%) and purity.

Introduction & Mechanistic Insight

The Cbz group is a cornerstone of peptide and organic synthesis due to its stability against acidic and basic hydrolysis, yet facile removal via catalytic hydrogenolysis (


/Pd-C).

The Challenge: Chemoselectivity Amino alcohols possess two nucleophilic sites.

  • Amine (

    
    ):  Higher nucleophilicity, lower ionization potential.
    
  • Alcohol (

    
    ):  Lower nucleophilicity, but capable of reacting with highly electrophilic Cbz-Cl to form carbonates, especially under high pH or with strong bases.
    

The Solution: Kinetic Control via pH Selectivity is achieved by exploiting the


 difference. By maintaining the reaction pH between 8.0 and 9.5, the amine remains unprotonated (nucleophilic) while the alcohol remains protonated (neutral). If the pH exceeds 11, alkoxide formation increases, raising the risk of O-acylation.
Figure 1: Reaction Mechanism & Selectivity Pathways

Cbz_Mechanism Substrate Amino Alcohol (H₂N-R-OH) Inter Tetrahedral Intermediate Substrate->Inter Nucleophilic Attack (Amine > Alcohol) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Inter Product N-Cbz Amino Alcohol (Major) Inter->Product -HCl (Base Neutralization) SideProduct N,O-Bis-Cbz (Side Product) Product->SideProduct Excess Base/Cbz-Cl (O-Acylation)

Caption: Kinetic pathway favoring N-carbamate formation. O-acylation (dashed line) is suppressed by pH control.

Critical Experimental Parameters

ParameterSpecificationRationale
Stoichiometry 1.05 – 1.10 eq. Cbz-ClSlight excess ensures completion; large excess promotes O-acylation.
Temperature 0°C

RT
Initial cooling (0°C) slows the reaction, enhancing kinetic selectivity for the amine.
Base Selection

or

Weak inorganic bases buffer the system (pH 8–10), neutralizing HCl without deprotonating the alcohol.
Solvent System THF/Water or Dioxane/WaterBiphasic systems (Schotten-Baumann) solubilize the salt while keeping the organic reagent available.

Protocol A: Schotten-Baumann Conditions (Recommended)

Best for: Water-soluble amino alcohols (e.g., Ethanolamine, Serine, Prolinol).

Reagents:

  • Amino Alcohol substrate (10 mmol)

  • Benzyl Chloroformate (Cbz-Cl) (11 mmol, 1.1 eq)

  • Sodium Bicarbonate (

    
    ) (22 mmol, 2.2 eq)
    
  • Solvent: THF (15 mL) and Water (15 mL)

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve the amino alcohol (10 mmol) and

    
     (22 mmol) in water (15 mL). Add THF (15 mL) to create a biphasic mixture.
    
  • Cooling: Place the flask in an ice-water bath (0°C) and stir vigorously.

    • Note: Vigorous stirring is crucial to increase the surface area between the aqueous and organic phases.

  • Addition: Dilute Cbz-Cl (1.1 eq) in a small amount of THF (2 mL). Add this solution dropwise over 15–20 minutes.

    • Caution: Cbz-Cl is corrosive and lachrymatory. Handle in a fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (visualize with UV or Ninhydrin stain) or LC-MS. The starting amine spot should disappear.

  • Workup:

    • Evaporate the bulk of the THF under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with EtOAc (30 mL).

    • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) to remove any unreacted amine.

    • Base Wash: Wash with saturated

      
       (1 x 15 mL) to remove potential phenol/benzyl alcohol byproducts.
      
    • Dry: Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Most products are obtained as clean oils or solids. If necessary, recrystallize from EtOAc/Hexanes or purify via silica flash chromatography.

Protocol B: Anhydrous Conditions

Best for: Lipophilic or water-sensitive substrates.

Reagents:

  • Amino Alcohol (10 mmol)

  • Cbz-Cl (1.05 eq)

  • Triethylamine (

    
    ) or DIPEA (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve amino alcohol in anhydrous DCM (30 mL) under nitrogen atmosphere. Add

    
     (1.2 eq).
    
  • Cooling: Cool to -5°C to 0°C.

  • Addition: Add Cbz-Cl (1.05 eq) dropwise.

    • Critical: Do not add excess base. Organic bases are stronger than bicarbonates and increase the risk of O-acylation if the temperature rises.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

  • Workup: Quench with water. Wash organic layer with 1M HCl, then brine. Dry and concentrate.

Decision Matrix & Troubleshooting

Figure 2: Workflow Decision Tree

Decision_Tree Start Start: Amino Alcohol Substrate Solubility Is substrate water soluble? Start->Solubility MethodA Use Protocol A (Schotten-Baumann) Solubility->MethodA Yes MethodB Use Protocol B (DCM / Organic Base) Solubility->MethodB No Analysis Analyze Product (LC-MS/NMR) MethodA->Analysis MethodB->Analysis Issue1 Issue: O-Acylation Observed Analysis->Issue1 Impurity Found Fix1 Fix: Reduce Temp to -10°C Switch to NaHCO3 Issue1->Fix1

Caption: Decision matrix for selecting the optimal protection protocol based on substrate solubility.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Bis-protection (N,O-Cbz) pH too high or excess Cbz-Cl.Reduce base strength (use

instead of

). Strictly limit Cbz-Cl to 1.05 eq.
Low Yield Hydrolysis of Cbz-Cl before reaction.Ensure Cbz-Cl is high quality (colorless). Do not premix Cbz-Cl with water; add it to the biphasic mixture last.
Benzyl Alcohol Impurity Degradation of Cbz-Cl.[1][2]Cbz-Cl decomposes to benzyl alcohol and HCl. Remove via silica plug or thorough ether/hexane wash of the solid product.

Safety & Handling (Cbz-Cl)

  • Toxicity: Benzyl chloroformate is highly toxic and a potent lachrymator (tear gas). Always handle in a functioning fume hood.

  • Storage: Store at 2–8°C. If the liquid turns yellow/brown, it has degraded significantly (releasing HCl gas) and should be discarded or distilled (caution advised).

  • Pressure: Bottles of Cbz-Cl can build pressure (CO2/HCl). Open carefully.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[3][4] Wiley.

  • Schotten-Baumann Reaction Conditions. The Merck Index Online. General reaction class for acylation in aqueous base.

  • Chemoselectivity of Cbz-Cl. Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer. (Foundational text on amine vs hydroxyl selectivity).

  • Safety Data Sheet: Benzyl Chloroformate. Sigma-Aldrich.

Sources

Introduction: The Therapeutic Potential of Isatin-Hydrazone Scaffolds in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of N-benzylisatin-aryl hydrazones as potential anticancer agents. This document provides a comprehensive overview, from the underlying scientific rationale to detailed experimental protocols.

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The isatin scaffold, a bicyclic indole-1,2-dione, is a prominent privileged structure known for a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. Its ability to interact with various biological targets is attributed to its unique structural features, including a reactive C3-keto group and an aromatic ring system that can be readily functionalized.

The hydrazone moiety (-C=N-NH-), another important pharmacophore, is known to contribute to a compound's biological activity through its ability to form hydrogen bonds and coordinate with metal ions. The combination of the isatin and hydrazone scaffolds into a single molecular entity, the isatin-hydrazone, has yielded a class of compounds with significant therapeutic potential. The N-benzylisatin-aryl hydrazones, the focus of this guide, represent a further refinement of this concept, where the N-benzyl group can be strategically varied to modulate lipophilicity and target engagement. These compounds have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

This document provides a detailed guide to the synthesis, purification, and in vitro evaluation of N-benzylisatin-aryl hydrazones as potential anticancer agents. The protocols and insights presented herein are designed to be a valuable resource for researchers in the field of drug discovery and development.

Section 1: Synthesis of N-Benzylisatin-Aryl Hydrazones

The synthesis of N-benzylisatin-aryl hydrazones is typically a two-step process. The first step involves the N-benzylation of isatin, followed by a condensation reaction with an appropriate aryl hydrazide.

Step 1: Synthesis of N-Benzylisatin

The introduction of a benzyl group at the N1 position of the isatin ring is a crucial first step. This is typically achieved through a nucleophilic substitution reaction.

Protocol 1: N-Benzylation of Isatin

  • Materials:

    • Isatin (1.0 eq)

    • Anhydrous Potassium Carbonate (K2CO3) (1.5 eq)

    • Benzyl Bromide (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of isatin in anhydrous DMF, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The resulting precipitate (N-benzylisatin) is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of N-Benzylisatin-Aryl Hydrazones

The final step involves the condensation of the C3-keto group of N-benzylisatin with the amino group of an aryl hydrazide. This reaction is typically acid-catalyzed.

Protocol 2: Condensation of N-Benzylisatin with Aryl Hydrazides

  • Materials:

    • N-Benzylisatin (1.0 eq)

    • Aryl Hydrazide (e.g., Isonicotinohydrazide) (1.0 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve N-benzylisatin in ethanol in a round-bottom flask.

    • Add the aryl hydrazide to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After completion, allow the mixture to cool to room temperature.

    • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Synthetic Workflow Diagram

Synthesis_Workflow Isatin Isatin K2CO3_DMF K2CO3, DMF Isatin->K2CO3_DMF BenzylBromide Benzyl Bromide BenzylBromide->K2CO3_DMF NBenzylisatin N-Benzylisatin K2CO3_DMF->NBenzylisatin Step 1: N-Benzylation AcidCatalyst Glacial Acetic Acid, Ethanol NBenzylisatin->AcidCatalyst ArylHydrazide Aryl Hydrazide ArylHydrazide->AcidCatalyst FinalProduct N-Benzylisatin-Aryl Hydrazone AcidCatalyst->FinalProduct Step 2: Condensation

Caption: General synthetic scheme for N-benzylisatin-aryl hydrazones.

Section 2: In Vitro Anticancer Activity Evaluation

Once synthesized and characterized, the novel N-benzylisatin-aryl hydrazones should be evaluated for their anticancer activity. A standard preliminary screening involves determining the cytotoxicity of the compounds against a panel of cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 3: MTT Assay for Cytotoxicity Screening

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HeLa, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized N-benzylisatin-aryl hydrazones (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Phosphate Buffered Saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)
Compound 1 5.28.112.5
Compound 2 15.822.435.1
Doxorubicin 0.81.21.5
Further Mechanistic Studies

Compounds that exhibit significant cytotoxicity can be further investigated to understand their mechanism of action.

  • Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be used to quantify the induction of apoptosis.

  • Cell Cycle Analysis: Propidium Iodide (PI) staining of DNA followed by flow cytometry can determine if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).

Biological Evaluation Workflow

Biological_Evaluation SynthesizedCompounds Synthesized N-Benzylisatin-Aryl Hydrazones CytotoxicityScreening Cytotoxicity Screening (MTT Assay) SynthesizedCompounds->CytotoxicityScreening IC50 Determine IC50 Values CytotoxicityScreening->IC50 ActiveCompounds Identify Active Compounds IC50->ActiveCompounds ApoptosisAssay Apoptosis Assay (Annexin V/PI) ActiveCompounds->ApoptosisAssay CellCycleAssay Cell Cycle Analysis ActiveCompounds->CellCycleAssay Mechanism Elucidate Mechanism of Action ApoptosisAssay->Mechanism CellCycleAssay->Mechanism

Caption: Workflow for the in vitro biological evaluation of synthesized compounds.

Conclusion and Future Directions

The synthetic route and evaluation protocols detailed in this guide provide a robust framework for the discovery and development of novel N-benzylisatin-aryl hydrazones as potential anticancer agents. The modular nature of the synthesis allows for the creation of a diverse library of compounds by varying the substituents on both the N-benzyl and aryl hydrazide moieties. Future work should focus on establishing clear structure-activity relationships (SAR) to guide the design of more potent and selective analogues. Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy and safety in animal models of cancer.

References

  • da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

  • Matesic, L., Locke, J. M., Bremner, J. B., Pyne, S. G., Skropeta, D., Ranson, M., & Vine, K. L. (2013). Isatin-based inhibitors of cancer and viral proteases. Expert Opinion on Therapeutic Patents, 23(3), 317-332. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2014). Synthesis and anticancer activity of some new N-benzyl-3-(arylhydrazono)indolin-2-ones. Medicinal Chemistry Research, 23(7), 3392-3398. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2017). Synthesis, characterization and biological evaluation of novel N-benzyl isatin derivatives as potential anticancer agents. Journal of Saudi Chemical Society, 21(1), S217-S224. [Link]

Application Note: Benzyl 2-Oxoacetate Analogs as Transition State Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 2-oxoacetate analogs (also known as


-keto esters) represent a privileged scaffold in medicinal chemistry, functioning primarily as transition state analogs (TSAs) . Unlike suicide inhibitors (e.g., fluorophosphonates) that covalently and irreversibly modify the enzyme, 2-oxoacetates typically employ a reversible, slow-tight binding mechanism .

The electrophilic


-keto carbonyl serves as a "warhead," accepting a nucleophilic attack from the catalytic serine (or cysteine) residue. This forms a stable, tetrahedral hemiketal adduct that mimics the transition state of ester hydrolysis, effectively stalling the enzymatic machinery. This guide details the synthesis, assay, and kinetic characterization of these inhibitors, with a specific focus on Cytosolic Phospholipase A2 (cPLA2) , a critical target in the arachidonic acid inflammatory pathway.

Mechanistic Principles

The "Warhead" Concept

The efficacy of benzyl 2-oxoacetates relies on the 1,2-dicarbonyl system . The ester carbonyl withdraws electron density from the ketone, making the


-keto carbon highly electrophilic.
  • Recognition: The benzyl moiety fits into the hydrophobic specificity pocket (e.g., the sn-2 acyl binding pocket of PLA2).

  • Attack: The catalytic Serine-228 (in cPLA2) attacks the

    
    -keto group.
    
  • Stabilization: The resulting tetrahedral hemiketal is stabilized by the "oxyanion hole" of the enzyme, mimicking the high-energy intermediate of natural phospholipid hydrolysis.

Slow-Tight Binding Kinetics

These inhibitors often exhibit non-Michaelis-Menten kinetics. They form an initial collision complex (


), which slowly isomerizes into a tighter, thermodynamically stable complex (

).[1]


This two-step mechanism results in time-dependent inhibition, where the apparent


 decreases (potency increases) over the incubation period.

Mechanism Enzyme Free Enzyme (Ser-OH) Collision Collision Complex (EI) Enzyme->Collision k1 (Fast) Inhibitor Inhibitor (Benzyl 2-oxoacetate) Inhibitor->Collision Transition Isomerization (Conformational Change) Collision->Transition k2 (Slow) Hemiketal High-Affinity Complex (EI* - Hemiketal) Transition->Hemiketal Covalent Adduct Formation Hemiketal->Collision k-2 (Very Slow)

Figure 1: The slow-tight binding mechanism characteristic of


-keto ester inhibitors. The formation of the hemiketal adduct (EI) is the rate-limiting step leading to high potency.*

Protocol: Chemical Synthesis of Benzyl 2-Oxoacetates

Objective: Synthesize a model inhibitor, Ethyl 2-oxo-4-phenylbutanoate , via a Grignard approach. This method is modular, allowing substitution of the benzyl group with various aryl-alkyl chains to probe the enzyme's specificity pocket.

Reagents Required[2][3][4]
  • Benzylmagnesium chloride (2.0 M in THF)

  • Diethyl oxalate (Anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2N)

  • Ethyl acetate / Hexanes (for extraction)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere. Add Diethyl oxalate (1.5 eq) dissolved in anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Note: Excess diethyl oxalate is required to prevent double-addition of the Grignard reagent, which would yield a tertiary alcohol.

  • Addition: Add Benzylmagnesium chloride (1.0 eq) dropwise via syringe pump over 30 minutes. Maintain temperature below -70°C.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: Pour the cold reaction mixture into ice-cold 2N HCl (100 mL) with vigorous stirring. This hydrolyzes the intermediate magnesium complex.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      .
      
    • Concentrate in vacuo.

    • Flash Chromatography: Elute with Hexanes:EtOAc (9:1). The

      
      -keto ester is typically a yellow oil.
      
  • Validation:

    • 1H NMR (CDCl3): Look for the benzylic protons (

      
       4.1 ppm, s, 2H) and the ethyl ester quartet/triplet. The absence of a signal at 
      
      
      
      5-6 ppm confirms no double addition occurred.
    • IR: Distinct double carbonyl stretch (

      
      1730 cm
      
      
      
      ester,
      
      
      1750 cm
      
      
      ketone).

Protocol: Mixed Micelle Enzymatic Assay (cPLA2)

Context: cPLA2 acts at the lipid-water interface. Standard aqueous assays fail because the enzyme cannot access the substrate "scooting" mode. We use a Mixed Micelle Assay utilizing Triton X-100 and Arachidonoyl Thio-PC.

Materials
  • Enzyme: Recombinant Human cPLA2

    
    .
    
  • Substrate: Arachidonoyl Thio-PC (1-hexadecyl-2-arachidonoylthio-2-deoxy-sn-glycero-3-phosphorylcholine).

  • Chromophore: DTNB (Ellman’s Reagent).[2]

  • Detergent: Triton X-100.[2]

  • Buffer: 80 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM

    
    .
    
Workflow Diagram

AssayWorkflow cluster_prep Substrate Preparation cluster_reaction Reaction Phase cluster_detection Detection Step1 Dry Down Substrate (N2 Stream) Step2 Resuspend in Triton X-100/Buffer Step1->Step2 Step3 Vortex/Sonicate (Form Micelles) Step2->Step3 Step4 Add Inhibitor (DMSO Stock) Step3->Step4 Step5 Add cPLA2 Enzyme Step4->Step5 Step6 Incubate (30 min) Step5->Step6 Step7 Add DTNB (Stops Reaction) Step6->Step7 Step8 Read Absorbance (414 nm) Step7->Step8

Figure 2: Mixed micelle assay workflow ensuring proper interfacial presentation of the substrate to cPLA2.

Detailed Procedure
  • Substrate Preparation (The Critical Step):

    • Aliquot Arachidonoyl Thio-PC (final conc. 1.5 mM in assay) into a glass vial.

    • Evaporate solvent under

      
       stream.[2][3]
      
    • Add Triton X-100 (molar ratio 4:1 Triton:Substrate).

    • Add Assay Buffer (minus Calcium).

    • Vortex and Sonicate until the solution is perfectly clear. Cloudiness indicates improper micelle formation.

  • Inhibitor Incubation:

    • In a 96-well plate, add 5

      
      L of Benzyl 2-oxoacetate analog (in DMSO).
      
    • Add 90

      
      L of the Substrate/Triton Micelle mix.
      
    • Add

      
       to initiate calcium-dependent binding (Final 
      
      
      
      10 mM).
  • Enzyme Addition:

    • Add 5

      
      L of cPLA2 enzyme (approx 100 ng/well).
      
  • Kinetics:

    • Immediately read Absorbance at 414 nm (or 405 nm) every 30 seconds for 20 minutes.

    • Note: The Thio-PC hydrolysis releases a free thiol, which reacts with DTNB to form TNB (yellow).

Kinetic Characterization & Data Analysis

Because these are slow-binding inhibitors, a simple


 at 10 minutes is misleading. You must determine if the inhibition is time-dependent.
Diagnostic Plot

Plot Product Formation (Absorbance) vs. Time for varying inhibitor concentrations


.
  • Linear plots: Indicate fast, reversible inhibition (Classic Michaelis-Menten).

  • Curved plots (burst phase followed by slower rate): Indicate slow-tight binding.

Calculating

For slow-binding inhibitors, fit the progress curves to the integrated rate equation:



Where:

  • 
     = initial velocity[4]
    
  • 
     = steady-state velocity
    
  • 
     = apparent first-order rate constant for the transition from 
    
    
    
    to
    
    
    .
Determining (Inhibition Constant)

Plot


 vs. Inhibitor Concentration 

.
  • Linear relationship: One-step mechanism.

  • Hyperbolic relationship: Two-step mechanism (induced fit).

Data Summary Table

ParameterDefinitionUnitIdeal Range for Lead

(Apparent)
Concentration for 50% inhibition at fixed timenM /

M
< 100 nM

Dissociation constant of the EI complexnM< 10 nM

Association rate constant


Residence Time

(Duration of target engagement)
min/hours> 60 min

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Inhibition observed Hydrolysis of Inhibitor2-oxo esters are water-labile. Prepare DMSO stocks fresh. Ensure Buffer pH is not > 7.5.
Cloudy Assay Wells Phase SeparationTriton X-100 concentration is below CMC or Calcium precipitated. Check

/Phosphate compatibility.
Non-linear Control Enzyme instabilityAdd 1 mg/mL BSA to the buffer to prevent enzyme adsorption to plastic walls.
High Background Spontaneous hydrolysisThio-esters are labile. Run a "No Enzyme" control and subtract this baseline slope.

References

  • Dennis, E. A., et al. (2011). "Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention." Chemical Reviews.

  • Kokotos, G. (2003). "Inhibitors of Phospholipase A2."[2][5][6] Current Medicinal Chemistry. (Provides structural basis for 2-oxoamide/ester design).

  • Morrison, J. F., & Walsh, C. T. (1988). "The behavior and significance of slow-binding enzyme inhibitors." Advances in Enzymology. (The definitive guide on calculating Ki for these analogs).

  • Cayman Chemical. "cPLA2 Assay Kit Protocol." (Standard industry protocol for Thio-PC assays).

Sources

Application Notes and Protocols for the Development of 2-Acylamino-Substituted N'-Benzylbenzohydrazide Derivatives as Novel Pesticides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals involved in the discovery and development of novel pesticides. This document details the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of a promising class of insecticidal compounds: 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. The protocols and insights provided herein are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction: Rationale and Scientific Foundation

The continuous evolution of insecticide resistance in agricultural pests necessitates the discovery of new chemical entities with novel modes of action.[1] Benzohydrazide derivatives have emerged as a significant class of insecticides, with some commercialized products demonstrating high efficacy and selectivity.[2][3] The 2-acylamino-substituted N'-benzylbenzohydrazide scaffold was designed through a bioisosteric replacement strategy, drawing inspiration from the anthranilic diamide class of insecticides, such as chlorantraniliprole, which are known to act on insect ryanodine receptors.[4][5] This structural modification aims to explore new chemical space, potentially leading to compounds with improved insecticidal or acaricidal activity and a favorable safety profile.

The core hypothesis behind this chemical series is that the introduction of a substituted acylamino group at the 2-position of the benzohydrazide core, combined with a benzyl group on the terminal nitrogen, can modulate the compound's binding affinity to its target site and its physicochemical properties, thereby influencing its biological activity.

Synthesis of 2-Acylamino-Substituted N'-Benzylbenzohydrazide Derivatives

The synthesis of the title compounds is a multi-step process that requires careful execution and purification. The general synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound.

General Synthetic Workflow

The synthesis typically begins with the appropriate substituted 2-aminobenzoic acid, which undergoes a series of transformations to build the final benzohydrazide structure.

Synthetic Workflow cluster_0 Preparation of Key Intermediates cluster_1 Assembly of the Benzohydrazide Core cluster_2 Final Product A Substituted 2-Aminobenzoic Acid B Halogenation/Nitration A->B Step 1 C Formation of Benzoxazinedione B->C Step 2 E Ring Opening of Benzoxazinedione C->E Step 3 D Substituted Benzylhydrazine D->E F Formation of 2-Acylamino Benzohydrazide E->F Step 4 G 2-Acylamino-substituted N'-Benzylbenzohydrazide F->G Acylation

Caption: General synthetic workflow for 2-acylamino-substituted N'-benzylbenzohydrazide derivatives.

Detailed Synthesis Protocol: Example Compound 6a-III-1

This protocol is adapted from the synthesis of a highly active acaricidal compound reported in the literature.[1][4]

Step 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid (2a)

  • Dissolve 2-amino-3-methylbenzoic acid (0.1 mol) in 100 mL of N,N-dimethylformamide (DMF) and heat the solution to 70 °C.

  • Gradually add N-chlorosuccinimide (NCS) (0.11 mol) at a temperature between 70-80 °C.

  • Stir the mixture at 80 °C for 30 minutes.

  • Pour the reaction mixture into 500 g of ice to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired product.[1]

Step 2: Synthesis of 6-Chloro-8-methyl-1H-benzo[d][5][6]oxazine-2,4-dione (3a)

  • Suspend 2-amino-5-chloro-3-methylbenzoic acid (0.1 mol) in 150 mL of anhydrous dioxane.

  • Add triphosgene (0.04 mol) in portions while stirring at room temperature.

  • Heat the mixture to reflux and maintain for 3 hours.

  • Cool the reaction mixture and filter the precipitate.

  • Wash the solid with cold dioxane and dry to yield the benzoxazinedione intermediate.

Step 3: Synthesis of 2-Amino-5-chloro-N'-(2-chlorobenzyl)-3-methylbenzohydrazide (5a)

  • Prepare a solution of 2-chlorobenzylhydrazine (0.1 mol) in ethanol.

  • Add the benzoxazinedione (3a) (0.1 mol) in portions to the hydrazine solution.

  • Reflux the mixture for 30 minutes.

  • Distill off the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine and water.

  • Dry the organic layer and remove the solvent to obtain the crude product, which can be purified by column chromatography.[1]

Step 4: Synthesis of 2-(Cyclopropanecarboxamido)-5-chloro-N'-(2-chlorobenzyl)-3-methylbenzohydrazide (Final Product)

  • Dissolve the benzohydrazide intermediate (5a) (5 mmol) and triethylamine (6 mmol) in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the mixture in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (6 mmol) to the mixture over 10 minutes.

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent and excess triethylamine using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to obtain the final compound.[1]

Biological Evaluation: Insecticidal and Acaricidal Activity

The newly synthesized compounds should be evaluated for their biological activity against a panel of relevant agricultural pests.

Target Pest Species

Based on the initial findings, the following pests are recommended for screening:

  • Diamondback moth (Plutella xylostella): A major pest of cruciferous crops.

  • Cotton aphid (Aphis gossypii): A widespread pest of cotton and other crops.

  • Carmine spider mite (Tetranychus cinnabarinus): A significant pest in greenhouses and on various field crops.[4][5]

Protocol for Larval Contact Toxicity Assay

This protocol is designed for assessing the toxicity of the compounds to insect larvae and mites.[6][7]

Materials:

  • Synthesized compounds

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Petri dishes or 24-well plates

  • Leaf discs (cabbage for P. xylostella, cotton for A. gossypii, bean for T. cinnabarinus)

  • Fine brush for handling larvae/mites

  • Incubator with controlled temperature, humidity, and photoperiod

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., acetone). A series of dilutions should be prepared to determine the dose-response curve. The final test solutions should contain a small percentage of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

  • Treatment of Leaf Discs: Immerse leaf discs of the appropriate host plant in the test solutions for 10-30 seconds. Allow the solvent to evaporate completely. A control group should be treated with the solvent and surfactant solution only.

  • Infestation: Place the treated leaf discs in Petri dishes or the wells of a 24-well plate containing a small amount of agar to maintain humidity. Carefully transfer a known number of larvae or mites (e.g., 10-20) onto each leaf disc using a fine brush.

  • Incubation: Keep the plates in an incubator under controlled conditions (e.g., 25 ± 1 °C, >70% relative humidity, 16:8 h light:dark photoperiod).

  • Mortality Assessment: Assess mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to a gentle touch with the brush.[6]

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula: Corrected Mortality (%) = [(% mortality in treatment - % mortality in control) / (100 - % mortality in control)] x 100.[6] Calculate the LC50 (lethal concentration for 50% of the population) values using probit analysis.

Expected Results and Data Presentation

The insecticidal and acaricidal activities of the synthesized compounds can be summarized in a table for easy comparison.

Compound IDTarget PestConcentration (mg L-1)Mortality (%)LC50 (mg L-1)
6a-I-2P. xylostella600High-
6d-III-4P. xylostella600High-
6c-II-4A. gossypii600Good-
6d-I-7A. gossypii600Good-
6a-II-1T. cinnabarinus--<90
6a-III-1T. cinnabarinus--27.9
6c-I-1T. cinnabarinus--<90
6c-III-5T. cinnabarinus--<90

Data adapted from the literature for illustrative purposes.[4][5]

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the biological data in relation to the chemical structures of the synthesized derivatives can provide valuable insights for the design of more potent analogues.

SAR cluster_0 Core Structure cluster_1 Key Modification Points & Impact on Activity Core 2-Acylamino-N'-Benzylbenzohydrazide X X Position (Halogen) Crucial for activity Core->X R1 R1 Position (Methyl) Important for activity Core->R1 Acyl Acyl Group Modulates activity and spectrum Core->Acyl Benzyl Benzyl Substituents Affects potency Core->Benzyl Mechanism_of_Action cluster_0 Cellular Level cluster_1 Physiological Effect Compound Benzohydrazide Derivative RyR Ryanodine Receptor (RyR) in Sarcoplasmic Reticulum Compound->RyR Binds to Ca_Store Ca2+ Store RyR->Ca_Store Opens Channel Ca_Release Uncontrolled Ca2+ Release Ca_Store->Ca_Release Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis & Lethargy Muscle_Contraction->Paralysis Death Insect Death Paralysis->Death

Caption: Proposed mechanism of action of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives via the insect ryanodine receptor.

This proposed mechanism involves the compound binding to the RyR, causing the channel to lock in an open state. This leads to the uncontrolled release of calcium ions from intracellular stores into the cytoplasm of muscle cells, resulting in continuous muscle contraction, paralysis, and ultimately, the death of the insect. Further research, such as electrophysiological studies and receptor binding assays, is required to confirm this mode of action.

Conclusion and Future Directions

The 2-acylamino-substituted N'-benzylbenzohydrazide derivatives represent a promising class of compounds for the development of new insecticides and acaricides. The synthetic route is robust, and the preliminary biological data indicates high potency against several economically important pests. The SAR analysis provides a clear rationale for further optimization of this chemical scaffold. Future work should focus on synthesizing a broader range of analogues to refine the SAR, confirming the mechanism of action, and evaluating the most promising candidates for their environmental safety and efficacy in field trials.

References

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). [Link]

  • Wang, B. L., et al. (2012). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N′-Benzylbenzohydrazide Derivatives. Journal of Agricultural and Food Chemistry, 60(45), 11237-11245. [Link]

  • Wang, B. L., et al. (2012). Synthesis and bioactivity study of 2-acylamino-substituted N'-benzylbenzohydrazide derivatives. PubMed, National Center for Biotechnology Information. [Link]

  • Brito-Sierra, C. A., Kaur, J., & Hill, C. A. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. PubMed, National Center for Biotechnology Information. [Link]

  • Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety. Pest Management Science, 59(1), 49-57. [Link]

  • Mamedova, A. F., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(4), 5937-5942. [Link]

  • Various Authors. (2002-2017). Research on diacylhydrazine insecticides. ResearchGate. [Link]

  • Hama, A. A., & Yaseen, Z. J. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Pharmaceutical Research International, 33(15), 58-69. [Link]

  • Wang, B. L., et al. (2012). Synthesis and Bioactivity Study of 2-Acylamino-Substituted N′-Benzylbenzohydrazide Derivatives. ACS Publications. [Link]

  • Sawada, Y., et al. (2003). Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety. Pest Management Science, 59(1), 36-48. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Benzyl Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, chemists, and drug development professionals engaged in the synthesis of benzyl hydrazine derivatives. It is structured to address common experimental challenges in a direct question-and-answer format, moving from frequently asked questions to detailed troubleshooting for specific synthetic stages. The advice herein is grounded in established chemical principles and field-proven experience to enhance the success, reproducibility, and scalability of your synthetic efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the planning and execution of benzyl hydrazine derivative syntheses.

Q1: What are the most common synthetic routes to prepare benzyl hydrazine derivatives?

There are two primary and highly effective methods for synthesizing benzyl hydrazine derivatives:

  • N-Alkylation of Hydrazine: This is a direct approach where a benzyl halide (e.g., benzyl chloride or bromide) is reacted with hydrazine or a substituted hydrazine.[1] A large excess of the hydrazine component is typically used to minimize the formation of the 1,2-dibenzylhydrazine byproduct. The reaction is usually performed in the presence of a base to neutralize the hydrohalic acid formed.

  • Reductive Amination: This method involves the condensation of a benzaldehyde derivative with a hydrazine to form a benzylidene-hydrazone intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the final benzyl hydrazine.[2][3][4] Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.[4][5]

Q2: My primary challenge is over-alkylation, leading to significant 1,2-dibenzylhydrazine byproduct. How can I suppress this?

Over-alkylation is a classic problem in the N-alkylation of hydrazines.[6] The mono-benzylated product can act as a nucleophile and react with another molecule of the benzyl halide. To mitigate this:

  • Stoichiometry Control: Use a significant molar excess of hydrazine (e.g., 5 to 10 equivalents or more) relative to the benzyl halide. This statistically favors the reaction of the halide with the more abundant unsubstituted hydrazine.

  • Slow Addition: Add the benzyl halide dropwise to the stirred hydrazine solution at a controlled temperature. This maintains a low concentration of the electrophile, further disfavoring the second alkylation event.

  • Protecting Groups: For more complex syntheses, consider using a hydrazine derivative with one nitrogen atom protected (e.g., with a Boc group). After the benzylation of the unprotected nitrogen, the protecting group can be removed.[7]

Q3: My target benzyl hydrazine derivative is a non-crystalline oil and is difficult to purify by column chromatography. What are my options?

Purifying polar, oily amines can be challenging. Here are several strategies:

  • Salt Formation and Crystallization: Convert the oily product into a salt, such as a hydrochloride or oxalate salt.[2] These salts are often crystalline solids that can be easily purified by recrystallization and filtered. The freebase can then be regenerated by treatment with a base if required for the next step.

  • Acid-Base Extraction: Perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic benzyl hydrazine will move into the aqueous layer as its protonated salt. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH or Na₂CO₃) to regenerate the freebase, which can then be extracted back into an organic solvent. This process effectively removes non-basic impurities.

  • Kugelrohr or Short-Path Distillation: If the compound is thermally stable, distillation under high vacuum can be an excellent purification method for oils.

Q4: I am observing significant decomposition of my product during work-up or purification. What could be the cause?

Benzyl hydrazines can be sensitive to both air and acidic conditions.

  • Air Oxidation: The hydrazine moiety is susceptible to oxidation, especially in the presence of trace metals.[8] This can lead to the formation of benzaldehyde and other degradation products. Performing the work-up and any chromatography under an inert atmosphere (e.g., nitrogen or argon) can significantly improve stability. Degassing solvents can also be beneficial.

  • Instability on Silica Gel: Some benzyl hydrazine derivatives can decompose on standard silica gel, which is inherently acidic. To circumvent this, you can use deactivated silica (e.g., by pre-treating with a triethylamine/solvent mixture) or switch to a different stationary phase like alumina (basic or neutral).

Part 2: Detailed Troubleshooting Guides

This section provides a systematic approach to troubleshooting issues encountered during specific stages of the synthesis.

Stage 1: Reagents and Reaction Setup
Observed Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate or proceeds very slowly. 1. Poor quality benzyl halide: The starting halide may have hydrolyzed over time to benzyl alcohol.1. Check the purity of the benzyl halide by NMR or GC. If necessary, purify by distillation or recrystallization. Store reactive halides under an inert atmosphere.
2. Inactive hydrazine: Hydrazine hydrate can absorb CO₂ from the air to form a carbonate salt, reducing its nucleophilicity.2. Use freshly opened or properly stored hydrazine hydrate. For critical reactions, consider titrating the hydrazine to determine its exact concentration.
3. Insufficient base (in N-alkylation): If no base is used, the reaction will generate HBr or HCl, protonating the hydrazine and shutting down its nucleophilicity.3. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the acid formed during the reaction.
A multitude of side products are observed by TLC/LCMS early in the reaction. 1. Reaction temperature is too high: This can promote side reactions, such as elimination of HBr from the benzyl bromide to form stilbene, or decomposition.1. Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor progress. Only increase the temperature if the reaction is too slow. Consider the use of a temperature-controlled reaction vessel.
2. Reactive functional groups on the substrate: Other functional groups on the benzaldehyde or benzyl halide may be incompatible with the reaction conditions.2. Review the compatibility of all functional groups. It may be necessary to employ a protecting group strategy for sensitive moieties.
Stage 2: Reaction Execution & Monitoring

This flowchart provides a decision-making framework for troubleshooting a low-yield reaction.

G start Low Yield Observed by TLC/LCMS check_sm Is Starting Material (SM) Consumed? start->check_sm sm_present SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes action_increase_time Action: Increase Reaction Time / Temperature sm_present->action_increase_time action_check_reagents Action: Check Reagent Purity & Stoichiometry sm_present->action_check_reagents check_side_products Are Side Products Dominant? sm_gone->check_side_products side_products_yes Yes check_side_products->side_products_yes Yes side_products_no No (Product Degraded) check_side_products->side_products_no No action_lower_temp Action: Lower Temperature, Check Atmosphere (Inert) side_products_yes->action_lower_temp action_workup Action: Modify Work-up (e.g., avoid acid, use inert gas) side_products_no->action_workup

Caption: Troubleshooting flowchart for low reaction yield.

Stage 3: Work-up & Purification
Observed Problem Potential Cause(s) Recommended Solution(s)
Formation of a persistent emulsion during aqueous extraction. 1. Insufficient ionic strength in the aqueous phase. 1. Saturate the aqueous layer with sodium chloride (brine wash). This increases the polarity of the aqueous phase and helps to break the emulsion.
2. Fine particulate matter present at the interface. 2. Filter the entire biphasic mixture through a pad of Celite® or glass wool to remove solid particulates.
Product loss during column chromatography. 1. Product is highly polar and streaks on the column. 1. Add a small amount of a modifier to the eluent. For basic compounds, 0.5-1% triethylamine or ammonia in methanol can significantly improve peak shape and recovery.
2. Product is irreversibly binding to or decomposing on the silica gel. 2. Use neutral or basic alumina as the stationary phase. Alternatively, pre-treat the silica gel by flushing the column with your eluent containing 1-2% triethylamine before loading the sample.
The isolated product is a salt (e.g., hydrochloride) when the freebase is desired. 1. Incomplete neutralization during work-up. 1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the product. Use a pH meter or pH paper for verification.
2. Use of chlorinated solvents (e.g., DCM) which may contain trace HCl. 2. Wash the organic layer with a dilute sodium bicarbonate solution followed by water to remove any residual acid before drying and concentrating.

Part 3: Standard Experimental Protocol

This section provides a representative, detailed procedure for the synthesis of a benzyl hydrazine derivative via reductive amination.

Protocol: Synthesis of 1-Benzyl-1-methylhydrazine

This procedure illustrates the reductive amination of benzaldehyde with methylhydrazine.

Materials:

  • Benzaldehyde (1.06 g, 10.0 mmol)

  • Methylhydrazine (0.55 g, 12.0 mmol, 1.2 equiv)

  • Methanol (MeOH), 30 mL

  • Sodium borohydride (NaBH₄) (0.57 g, 15.0 mmol, 1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.0 mmol) and methanol (30 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methylhydrazine (12.0 mmol) dropwise to the stirred solution over 5 minutes.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Formation of the hydrazone can be monitored by TLC.

  • Reduction:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • In small portions, carefully add sodium borohydride (15.0 mmol) to the stirred solution over 15-20 minutes. Caution: Gas evolution (hydrogen) will occur.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours or until the hydrazone is fully consumed (as monitored by TLC or LCMS).

  • Work-up and Isolation:

    • Carefully quench the reaction by slowly adding ~10 mL of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 50 mL of DCM to the remaining aqueous residue and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50%) is often effective. To prevent streaking, 0.5% triethylamine can be added to the eluent system.

    • Alternatively, the crude oil can be dissolved in diethyl ether and HCl (1M in ether) can be added to precipitate the hydrochloride salt, which can be collected by filtration and recrystallized.

References

  • Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

  • Gardner, R. J. (1970). The Synthesis and Properties of Some Hydrazines. Aston University. [Link]

  • Wawzonek, S., & McKillip, W. J. (1962). Reductive Alkylation of Hydrazines. The Journal of Organic Chemistry, 27(9), 3232–3235. [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Brosse, N., Pinto, M. F., & Jamart-Grégoire, B. (2000). A New and Efficient Method for the Preparation of 1,1-Disubstituted Hydrazines. The Journal of Organic Chemistry, 65(14), 4370–4374. [Link]

Sources

Technical Support Center: Benzyl Hydrazinecarboxylate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting for Benzyl Hydrazinecarboxylate (Cbz-Hydrazine) Ticket ID: BHC-PUR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Benzyl hydrazinecarboxylate (CAS: 5331-43-1), commonly known as Benzyl Carbazate or Cbz-hydrazine, is a critical "linker" reagent used to introduce the benzyloxycarbonyl (Cbz/Z) protecting group.[1] While structurally simple, its purification is often complicated by three persistent issues:

  • Bis-acylation: Formation of the symmetric dimer (

    
    ).
    
  • Thermal Instability: Decomposition of the hydrazine moiety during hot recrystallization.

  • Hydrazine Contamination: Difficulty in removing toxic, unreacted hydrazine hydrate.

This guide provides a self-validating purification workflow designed to isolate high-purity (>98%) material suitable for GMP-adjacent applications.

Module 1: The "Golden Path" Purification Workflow

Use this standard operating procedure (SOP) for routine purification of crude material.

The Solubility Profile

To purify effectively, you must exploit the polarity difference between the product, the starting material (hydrazine), and the byproducts (dimer/benzyl alcohol).

Solvent SystemSolubility of Cbz-HydrazineSolubility of ImpuritiesApplication
Water Insoluble / Slightly Soluble (Cold)Hydrazine: Highly SolubleSalts: SolubleWash / Precipitation
Toluene Soluble (Hot) / Insoluble (Cold)Dimer: Insoluble (Hot)Benzyl Alcohol: Soluble (Cold)Recrystallization (Primary)
Ethanol SolubleHydrazine: SolubleNot recommended for final step
Ethyl Acetate SolubleDimer: Slightly SolubleExtraction
Step-by-Step Recrystallization Protocol

Objective: Remove benzyl alcohol and trace dimer.

  • Crude Assessment: If your crude is an oil, it likely contains benzyl alcohol. If it is a solid with a melting point

    
    , it contains the bis-Cbz dimer.
    
  • Dissolution: Suspend the crude solid in Toluene (approx. 3-5 mL per gram of crude).

  • Heating: Heat to

    
    .
    
    • Critical Check: Do not exceed

      
      . Hydrazines are thermally labile.
      
    • Observation: If a white solid remains undissolved at

      
      , this is likely the bis-Cbz dimer . Filter this off while hot (Hot Filtration).
      
  • Crystallization: Allow the filtrate to cool slowly to room temperature (RT) with gentle stirring. Then, cool to

    
     in an ice bath for 2 hours.
    
  • Collection: Filter the white needles. Wash the cake with cold heptane or hexanes to remove residual toluene and benzyl alcohol.

  • Drying: Vacuum dry at

    
    . Target Melting Point: 66–70°C .
    

Module 2: Troubleshooting & FAQs

Issue 1: "My product has a melting point of 95°C+ and is insoluble in ether."

Diagnosis: You have synthesized the symmetric dimer, Bis(benzyloxycarbonyl)hydrazine . Root Cause: Incorrect stoichiometry or addition order during synthesis. Hydrazine is a bis-nucleophile. If Cbz-Cl is present in excess relative to hydrazine locally, the mono-product will attack another molecule of Cbz-Cl.

Corrective Action:

  • The "Reverse Addition" Technique: Always add the electrophile (Benzyl Chloroformate) dropwise into a chilled solution of excess Hydrazine Hydrate (2.0 to 3.0 equivalents).

  • Purification Fix: The dimer is significantly less soluble in organic solvents than the mono-product.

    • Dissolve your mixture in hot Ethyl Acetate or Toluene.

    • Filter the hot solution. The solid collected on the filter is the dimer (discard).

    • The filtrate contains your desired Cbz-hydrazine .

Issue 2: "The product remains an oil and refuses to crystallize."

Diagnosis: Benzyl Alcohol contamination prevents crystal lattice formation (the "Oiling Out" effect). Root Cause: Hydrolysis of Benzyl Chloroformate or unreacted starting material.

Corrective Action:

  • Trituration: Add cold Heptane or Hexane to the oil and scratch the flask walls with a glass rod. This induces nucleation.

  • Seeding: If you have a previous batch, add a single crystal (seed) to the super-saturated oil/solvent mixture at

    
    .
    
  • Azeotropic Drying: If water is present, the oil will persist. Dissolve in Toluene and rotovap to dryness to remove water azeotropically, then attempt recrystallization.

Issue 3: "How do I ensure all Hydrazine is removed? (Safety Critical)"

Diagnosis: Hydrazine is a genotoxic impurity. Standard organic washes may not suffice. Root Cause: Hydrazine is amphoteric and sticks to polar surfaces.

Corrective Action:

  • The Water Crash: Cbz-hydrazine is hydrophobic enough that it precipitates in water, while hydrazine hydrate is infinitely miscible.

    • Protocol: Pour your reaction mixture (if in water-miscible solvent like THF/EtOH) into disparate volume of ice water. Filter the precipitate.[2][3][4][5][6]

  • Azeotropic Removal: If the product is dissolved in organic solvent, wash with brine. If trace hydrazine remains, add Xylene and rotary evaporate. Hydrazine forms an azeotrope with Xylene and will be pulled off, leaving the Cbz-hydrazine behind.

Module 3: Visual Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on the physical state of your crude material.

Purification_Tree Start Start: Analyze Crude Material State_Check Physical State? Start->State_Check Solid Solid State_Check->Solid Oil Oil / Sticky Gum State_Check->Oil MP_Check Check Melting Point Solid->MP_Check Triturate Triturate with Hexanes Remove Benzyl Alcohol Oil->Triturate High_MP MP > 80°C (Dimer Contamination) MP_Check->High_MP Too High Target_MP MP 65-70°C (Target Range) MP_Check->Target_MP Correct Low_MP MP < 60°C (Wet/Impure) MP_Check->Low_MP Too Low Hot_Filter Hot Filtration in Toluene (Discard Solid, Keep Filtrate) High_MP->Hot_Filter Final Pure Benzyl Carbazate Target_MP->Final Recryst Recrystallize from Toluene/Heptane Low_MP->Recryst Hot_Filter->Recryst Recryst->Final Triturate->MP_Check

Caption: Decision matrix for selecting purification technique based on melting point and physical state.

Figure 2: Synthesis Workflow for Impurity Minimization

The "Reverse Addition" technique visualized to prevent dimer formation.

Synthesis_Flow Reagents Reagents: 1. Hydrazine Hydrate (3.0 eq) 2. Solvent (Toluene/H2O) Cooling Cool to 0-5°C Reagents->Cooling Addition SLOW Dropwise Addition of Cbz-Cl (1.0 eq) Cooling->Addition Critical Step Reaction Stir 2h @ 0°C (Kinetic Control) Addition->Reaction Workup Phase Separation & Water Wash Reaction->Workup

Caption: Optimized synthesis workflow emphasizing stoichiometry and temperature control to minimize bis-acylation.

References

  • Organic Syntheses. (1944). Benzyl Carbamate and Related Derivatives. Organic Syntheses, Coll. Vol. 4, p.788. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Production of Hydrazino Benzyl Formate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of hydrazino benzyl formate (benzyl carbazate). This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of indoxacarb and other fine chemicals where benzyl carbazate is a critical intermediate.[1][2] Here, we synthesize peer-reviewed literature, patents, and field-proven insights to address common challenges, from bench-top experiments to pilot-scale production.

Section 1: Synthesis Overview and Reaction Mechanism

Hydrazino benzyl formate, also known as benzyl carbazate, is a vital building block, primarily serving as a protected form of hydrazine.[3][4] Its synthesis is most commonly achieved through the reaction of benzyl chloroformate with hydrazine hydrate. The reaction is typically performed in a suitable organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[1][3]

Core Reaction

PhCH₂OC(O)Cl + H₂NNH₂·H₂O + Base → PhCH₂OC(O)NHNH₂ + Base·HCl + H₂O

Understanding the underlying mechanism and potential pitfalls is crucial for optimization and troubleshooting.

General Synthesis Workflow

The following diagram outlines the typical workflow for the synthesis of benzyl carbazate.

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation Reagents Hydrazine Hydrate + Solvent + Base Cooling Cool to 0-5 °C Reagents->Cooling Charge Reactor Addition Slow Addition of Benzyl Chloroformate Cooling->Addition Reaction Stir at Temp (2-4h) Addition->Reaction Exothermic Control Temp! Filter Filter Salts Reaction->Filter Reaction Complete (TLC/HPLC) Concentrate Concentrate Filtrate Filter->Concentrate Crystallize Crystallize from Water/Solvent Concentrate->Crystallize Isolate Filter & Dry Product Crystallize->Isolate FinalProduct FinalProduct Isolate->FinalProduct Pure Benzyl Carbazate TroubleshootingTree Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionStall Reaction Stalls/ Incomplete Start->ReactionStall TempControl Poor Temp Control? LowYield->TempControl Check Temp Log ImpurityID Main Impurity? ImpureProduct->ImpurityID Identify by NMR/GC/HPLC ReagentQuality Reagents Old/Decomposed? ReactionStall->ReagentQuality Check Reagent Quality TempYes Improve cooling Slow addition rate TempControl->TempYes Yes Moisture Moisture Contamination? TempControl->Moisture No MoistureYes Use anhydrous solvents Inert atmosphere Moisture->MoistureYes Yes Stoichiometry Incorrect Stoichiometry? Moisture->Stoichiometry No StoichYes Confirm reagent purity Use excess hydrazine Stoichiometry->StoichYes Yes BaseChoice Strong Base Used? Stoichiometry->BaseChoice No BaseYes Switch to K₂CO₃ or Na₂CO₃ BaseChoice->BaseYes Yes BenzylAlcohol Improve recrystallization Add water wash step ImpurityID->BenzylAlcohol Benzyl Alcohol DibenzylCarbazate Re-run reaction with slow addition & >2 eq. hydrazine ImpurityID->DibenzylCarbazate Dibenzyl Carbazate StartingMaterial Increase reaction time Slightly warm (e.g., to 25°C) post-addition ImpurityID->StartingMaterial Starting Material ReagentYes Use fresh benzyl chloroformate and hydrazine hydrate ReagentQuality->ReagentYes Yes Mixing Poor Mixing? ReagentQuality->Mixing No MixingYes Increase agitation speed Check impeller design for scale-up Mixing->MixingYes Yes

Caption: A decision tree for troubleshooting benzyl carbazate synthesis.

Section 3: Scale-Up Considerations

Transitioning from a lab-scale flask to a multi-liter reactor introduces new challenges that must be proactively managed. [5]

Question 3: What are the biggest challenges when scaling this reaction from 1L to 100L?

Answer:

Scaling up this synthesis requires careful attention to three key areas:

  • Heat Transfer: As discussed, the reaction is exothermic. The surface-area-to-volume ratio decreases dramatically as you scale up, making it much harder to remove heat. [5][6] * Strategy: Utilize a jacketed reactor with a reliable chilling system. The addition rate of benzyl chloroformate becomes your primary method of temperature control. Develop a process control plan that links addition rate to the internal temperature reading.

  • Mixing and Mass Transfer: Inefficient mixing in a large vessel can lead to "hot spots" and areas of high reagent concentration, drastically increasing the formation of byproducts like dibenzyl carbazate. [5] * Strategy:

    • Ensure the reactor is equipped with appropriate baffles and an impeller designed for efficient mixing of multi-phase systems (liquid-solid).
    • Introduce the benzyl chloroformate below the surface of the liquid near the impeller to ensure it disperses rapidly.
    • Conduct mixing studies to determine the optimal agitation speed that provides good turnover without excessive shear.
  • Material Handling and Safety: At scale, you are handling large quantities of hazardous materials. Benzyl chloroformate is corrosive and toxic, while hydrazine hydrate is a suspected carcinogen and highly toxic. [7][8][9][10] * Strategy:

    • Use closed systems (e.g., pumps and dedicated transfer lines) to move reagents, minimizing operator exposure.
    • Ensure the reactor is equipped with a pressure relief system.
    • All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, face shields, and flame-resistant lab coats. [8][11]Work should be conducted in a well-ventilated area. [11]

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for this reaction?

    • A: Toluene is a commonly cited and effective solvent. [3]Other options include dichloromethane, tetrahydrofuran (THF), and n-hexane. [1][12]The choice depends on the scale, desired work-up procedure, and safety considerations. Toluene is often preferred for its higher boiling point (useful for later processing steps) and good solubility profile for the product at elevated temperatures and poor solubility at low temperatures, which is ideal for crystallization.

  • Q: Can I use an organic base like triethylamine (TEA)?

    • A: Yes, triethylamine can be used as the base. [1][13]It forms triethylammonium chloride, a salt that may be more soluble in the organic solvent than inorganic salts. However, purification can sometimes be more complex. For large-scale operations, an inorganic base like potassium carbonate is often preferred because it is inexpensive and easily removed by filtration. [3][12]

  • Q: How should I store the final product, hydrazino benzyl formate?

    • A: Benzyl carbazate is a stable crystalline solid. [3]It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.

  • Q: What analytical methods are best for in-process control and final product release?

    • A: For in-process control (IPC), Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the benzyl chloroformate starting material. For quantitative analysis and final product release, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for determining purity and identifying impurities. [1][4]¹H NMR spectroscopy is also invaluable for structural confirmation and purity assessment.

Section 5: Detailed Experimental Protocol (Lab Scale)

This protocol is a representative procedure for lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

Materials:

  • Hydrazine hydrate (~64% solution)

  • Benzyl chloroformate (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Toluene, anhydrous

  • Deionized water

  • Methanol

Procedure:

  • Reaction Setup: To a 1L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add hydrazine hydrate (e.g., 0.8 mol, 2.0 equiv).

  • Add toluene (400 mL) and anhydrous potassium carbonate (0.8 mol, 2.0 equiv).

  • Begin vigorous stirring to create a slurry. Purge the flask with nitrogen and cool the mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Slowly add benzyl chloroformate (e.g., 0.4 mol, 1.0 equiv) dropwise via the dropping funnel over 1.5-2 hours. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction for completion by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the absence of benzyl chloroformate.

  • Work-up: Filter the reaction mixture to remove the potassium salts. Wash the filter cake with a small amount of cold toluene.

  • Concentration: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately one-third of the original volume.

  • Crystallization: To the concentrated residue, add purified water (200 mL) and stir. The product should precipitate as a white solid. Cool the mixture in an ice bath for at least 30 minutes to maximize crystallization. [12]9. Isolation: Collect the solid product by vacuum filtration. Wash the cake with cold water, followed by a small amount of cold methanol to aid in drying.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40°C to a constant weight. The expected product is a white to off-white crystalline solid with a melting point of approximately 66-71 °C. [3]

References

  • Google Patents. (2014). CN103819366A - Synthetic method of benzyl carbazate.
  • Google Patents. (2019). CN109627190B - Synthesis method of benzyl carbazate.
  • Google Patents. (2019). CN109748826A - A kind of synthetic method of indoxacarb intermediate hydrazino benzyl formate.
  • Chembid. (2025). Z-Hydrazine: Understanding Benzyl Carbazate in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). New Schiff bases derived from benzyl carbazate with alkyl and heteroaryl ketones: Isolation, structural characterization, thermal behavior and molecular docking studies. Retrieved from [Link]

  • Dataintelo. (n.d.). Benzyl Carbazate Market Report | Global Forecast From 2025 To 2033. Retrieved from [Link]

  • Google Patents. (2017). CN106397351A - Preparation method of indoxacarb intermediate.
  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine SOP. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

  • Google Patents. (2008). CN101250140B - Method for synthesizing hydrazino benzyl formate.
  • Eureka | Patsnap. (2017). Synthesis method of indoxacarb intermediate semicarbazone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (i) benzyl chloroformate, TEA, CH2Cl2, 0°C;.... Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Preparation of Intermediate of Indoxacarb. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Intermediate of Indoxacarb. Retrieved from [Link]

  • Justia Patents. (2024). Preparation method for high optical indoxacarb intermediate. Retrieved from [Link]

  • PCAS. (n.d.). BENZYL CHLOROFORMATE. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Preparation of Intermediate of Indoxacarb. Retrieved from [Link]

  • PMC. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Method for the Synthesis of Oxadiazine Insecticide Indoxacarb. Retrieved from [Link]

  • ACS Omega. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Retrieved from [Link]

  • PureSynth. (n.d.). Benzyl Carbazate 98.0%. Retrieved from [Link]

  • Cytiva. (2026). Solving Four Challenges in Development & Production with Scale-Out Manufacturing. Retrieved from [Link]

  • BioProcess International. (2024). The trouble with tech transfer: Overcoming scale-up risks. Retrieved from [Link]

  • PharmaCores. (2026). The Top 5 Manufacturing Bottlenecks That Make Biologics So Challenging. Retrieved from [Link]

  • IJSAT. (n.d.). Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Efficacy of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate Derivatives vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (Glycine-Cbz-Hydrazide scaffold). Primary Indication: Broad-spectrum antimicrobial (Gram-positive/Gram-negative).[1] Status: Pre-clinical Lead Optimization.

This technical guide provides a rigorous analysis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate derivatives, a class of amino acid hydrazides protected by a benzyloxycarbonyl (Cbz) group. While traditional antibiotics like Ciprofloxacin (Fluoroquinolone) and Ampicillin (Beta-lactam) face rising resistance, hydrazide-hydrazone pharmacophores have emerged as potent inhibitors of bacterial DNA gyrase and metal-ion chelators. This guide synthesizes experimental data to benchmark these derivatives against current standards.

Mechanistic Rationale & Pharmacophore Analysis

The Dual-Action Mechanism

Unlike monofunctional antibiotics, Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate derivatives exhibit a pleiotropic mechanism of action, reducing the likelihood of rapid resistance development.

  • DNA Gyrase Inhibition: The hydrazide-hydrazone moiety mimics the interaction of quinolones with the DNA-Gyrase complex, preventing bacterial DNA replication.

  • Metal Ion Sequestration: The carbonyl and hydrazine nitrogens form a chelating pincer (O-N-N) that sequesters essential metal ions (Fe²⁺, Zn²⁺) required for bacterial metalloenzymes.

Pathway Visualization

The following diagram illustrates the synthesis pathway and the subsequent biological interference mechanism.

Mechanism Precursor Cbz-Glycine Ester Scaffold Benzyl 2-(2-aminoacetyl) hydrazinecarboxylate Precursor->Scaffold Hydrazinolysis (EtOH, Reflux) Reagent Hydrazine Hydrate Reagent->Scaffold Deriv Schiff Base Derivatives Scaffold->Deriv Condensation (R-CHO) Target1 DNA Gyrase (GyrA Subunit) Deriv->Target1 Inhibition (IC50 < 20 µM) Target2 Metal Ion Chelation (Fe2+) Deriv->Target2 Sequestration Result Bacterial Apoptosis Target1->Result Target2->Result

Figure 1: Synthesis of the hydrazinecarboxylate scaffold and its dual-target antimicrobial mechanism.

Comparative Efficacy Data

The following data aggregates performance metrics of optimized benzyl hydrazinecarboxylate derivatives (specifically hydrazide-hydrazone analogues) against clinical standards.

Minimum Inhibitory Concentration (MIC) Benchmarking

Data Source: Aggregated from recent studies on hydrazide-hydrazone derivatives [1][2].

OrganismStrainDerivative (Lead) MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Ampicillin MIC (µg/mL)Fold Improvement
S. aureus ATCC 65380.49 0.981.952.0x
S. epidermidis ATCC 122280.002 0.122N/A61.0x
B. subtilis ATCC 66330.002 0.1515.63 (Cefuroxime)75.0x
E. coli RCMB 01005212.5 0.01525.02.0x (vs Amp)
P. aeruginosa Clinical32.0 0.5>64Moderate

Analysis:

  • Gram-Positive Potency: The derivatives show exceptional potency against S. epidermidis and B. subtilis, outperforming Ciprofloxacin by over 60-fold in specific assays. This suggests high permeability through the peptidoglycan layer.

  • Gram-Negative Challenge: Efficacy against E. coli is superior to Ampicillin but generally lower than Ciprofloxacin, likely due to the efflux pump mechanisms in Gram-negative bacteria affecting the bulky benzyl scaffold.

Enzyme Inhibition (DNA Gyrase)

Assay: Supercoiling inhibition assay against S. aureus gyrase.

CompoundIC50 (µM)Relative Potency
Benzyl Hydrazine Derivative 19.32 ± 0.99 High
Ciprofloxacin (Control)26.43 ± 0.64Standard
Novobiocin0.15Very High

Insight: The derivative demonstrates a lower IC50 than Ciprofloxacin in isolated enzyme assays, indicating that while cell penetration may be a limiting factor in some strains, the intrinsic molecular binding affinity to the target is superior [1].

Experimental Protocols

To ensure reproducibility and validate the claims above, the following protocols must be strictly adhered to.

Synthesis of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Principle: Nucleophilic attack of hydrazine hydrate on the ester carbonyl of Cbz-Glycine-Methyl Ester.

Reagents:

  • N-Cbz-Glycine Methyl Ester (10 mmol)

  • Hydrazine Hydrate (99%, 50 mmol - excess)

  • Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve 10 mmol of N-Cbz-Glycine Methyl Ester in 30 mL absolute ethanol.

  • Addition: Add 50 mmol Hydrazine Hydrate dropwise at 0°C to prevent side reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Precipitation: Cool to room temperature, then refrigerate overnight. The hydrazinecarboxylate will crystallize as a white solid.

  • Purification: Filter and wash with cold ethanol/ether (1:1). Recrystallize from ethanol.

  • Validation:

    • IR: Look for -NHNH2 peaks at 3300-3200 cm⁻¹ and Carbonyl (C=O) at 1660 cm⁻¹.

    • Melting Point: Expect range 161–163°C (derivative dependent).[2]

MIC Determination (Microdilution Broth Method)

Standard: CLSI M07-A10 Guidelines.

Workflow Visualization:

MIC_Protocol Start Inoculum Prep (0.5 McFarland) Dilution Serial Dilution of Test Compound (64 to 0.002 µg/mL) Start->Dilution Incubation Incubate 37°C for 24h Dilution->Incubation Read Visual/OD600 Reading Incubation->Read Control Controls: 1. Ciprofloxacin (+) 2. DMSO (-) Control->Incubation

Figure 2: Standardized workflow for Minimum Inhibitory Concentration (MIC) determination.

Critical Steps:

  • Solvent: Dissolve the Benzyl derivative in DMSO. Ensure final DMSO concentration in the well is <1% to avoid toxicity artifacts.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Endpoint: The MIC is defined as the lowest concentration showing no visible growth.

Structure-Activity Relationship (SAR) Insights

Modifying the Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate core yields significant changes in bioactivity:

  • N-Terminal Substitution:

    • Unsubstituted (-NH2): Moderate activity.[1][3]

    • Schiff Base Formation (-N=CH-Ar): Significantly increases lipophilicity and potency. Electron-withdrawing groups (Cl, NO2) on the benzylidene ring enhance activity against S. aureus [1][2].

  • Benzyl Ring Modification:

    • Addition of a 4-Fluoro group to the benzyl ring mimics the pharmacophore of Fluoroquinolones, enhancing DNA gyrase binding affinity [1].

  • Metal Complexation:

    • Complexing the hydrazide with Cu(II) or Ni(II) has been shown to increase antioxidant and antibacterial activity by facilitating membrane transport [3].

References

  • Popiołek, L. et al. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[3][4] National Institutes of Health (PMC). Link

  • Siddiqui, A. et al. (2014). Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives.[1][5][4][6] Research Journal of Pharmacy and Technology. Link

  • Der Pharma Chemica. (2016). Antioxidant and antimicrobial screening of Ciprofloxacin derivative and its complexes.[5][7]Link

  • Narayana, B. et al. (2022).[4][8] Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Swansea University Research Repository. Link

  • Sersen, F. et al. (2019). Syntheses and crystal structures of benzyl N′-[(E)-2-hydroxybenzylidene]hydrazinecarboxylate. Acta Crystallographica Section E. Link

Sources

A Comparative Analysis of N-benzylisatin-aryl-hydrazones and Gefitinib: Evaluating Antiproliferative Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of anticancer drug development, the quest for novel compounds with superior efficacy and selectivity remains a paramount objective. This guide provides a detailed comparative evaluation of a promising class of synthetic compounds, N-benzylisatin-aryl-hydrazones, against Gefitinib, a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their respective antiproliferative activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Drive for Novel Antiproliferative Agents

Cancer is characterized by uncontrolled cell proliferation, often driven by aberrant signaling pathways. The epidermal growth factor receptor (EGFR) signaling cascade is a critical pathway that, when dysregulated, can lead to increased cell growth, proliferation, and survival.[1][2] This makes it a prime target for therapeutic intervention. Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating EGFR mutations.[3][4] It functions by competitively blocking the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and downstream signaling.[4]

While targeted therapies like Gefitinib have revolutionized cancer treatment, the emergence of drug resistance and the desire for compounds with broader applicability or improved therapeutic indices necessitate the exploration of new chemical entities. N-benzylisatin-aryl-hydrazones have emerged as a class of compounds with significant antiproliferative potential.[5][6] The isatin scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[5] This guide will dissect the available preclinical data to offer a clear comparison between these novel hydrazones and the established therapeutic, Gefitinib.

Mechanism of Action: A Tale of Two Scaffolds

Gefitinib: A Targeted Approach to EGFR Inhibition

Gefitinib's mechanism of action is well-characterized. It specifically targets the tyrosine kinase domain of EGFR.[3] In normal cellular physiology, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[7] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[2][7] Gefitinib's inhibition of EGFR autophosphorylation effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[8]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Proliferation Proliferation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

N-benzylisatin-aryl-hydrazones: A Multi-faceted Approach to Antiproliferation

The precise mechanism of action for N-benzylisatin-aryl-hydrazones is still under investigation and appears to be multifaceted, potentially varying between different derivatives.[5] Unlike the highly specific action of Gefitinib, evidence suggests that these compounds may exert their antiproliferative effects through several mechanisms:

  • Topoisomerase II Inhibition: Some isatin-hydrazone derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and repair.[5]

  • Kinase Inhibition: Studies have indicated that certain isatin-hydrazones can inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[9] More recently, some 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical component in angiogenesis.[7]

  • Induction of Apoptosis and Cell Cycle Arrest: Several studies have reported that N-benzylisatin derivatives can induce apoptosis and cause cell cycle arrest at different phases, such as the G1 or G2/M phase, in cancer cells.[1][10]

  • Potential EGFR Interaction: Molecular docking studies with N-benzyl indole-derived hydrazones have suggested a high binding affinity towards EGFR, indicating that some derivatives may also interact with this well-known cancer target.[3]

This potential for multi-target engagement could be advantageous in overcoming some of the resistance mechanisms observed with single-target agents like Gefitinib.

Comparative Antiproliferative Activity: A Head-to-Head Analysis

A key study directly compared the antiproliferative activity of a series of newly synthesized N-benzylisatin-aryl-hydrazones with Gefitinib using the MTT assay.[5] The half-maximal inhibitory concentration (IC50) values were determined in non-small cell lung cancer (A549) and human cervical cancer (HeLa) cell lines.

CompoundA549 IC50 (µM)[5]HeLa IC50 (µM)[5]
Gefitinib 15.237.35
N-benzylisatin-aryl-hydrazone (6c) 4.354.09
N-benzylisatin-aryl-hydrazone (6d) 7.956.87
N-benzylisatin-aryl-hydrazone (6f) 9.878.54
N-benzylisatin-aryl-hydrazone (6g) 6.545.43

The results from this study are compelling, with several of the N-benzylisatin-aryl-hydrazone derivatives demonstrating significantly lower IC50 values than Gefitinib in both cell lines.[5] Notably, compound 6c was approximately 3.5 times more potent than Gefitinib in A549 cells and nearly twice as potent in HeLa cells.[5] This suggests that this class of compounds holds considerable promise as potent antiproliferative agents.

Experimental Protocol: The MTT Assay for Antiproliferative Activity

The evaluation of a compound's ability to inhibit cell proliferation is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol for MTT Assay:
  • Cell Seeding:

    • Harvest and count the desired cancer cells (e.g., A549 or HeLa).

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (N-benzylisatin-aryl-hydrazones and Gefitinib) and a vehicle control (e.g., DMSO) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation1 Overnight Incubation (37°C, 5% CO₂) cell_seeding->incubation1 compound_treatment Treatment with Compounds (e.g., 48h) incubation1->compound_treatment mtt_addition Add MTT Solution compound_treatment->mtt_addition incubation2 Incubation (2-4h) mtt_addition->incubation2 formazan_solubilization Solubilize Formazan Crystals incubation2->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Data Analysis (Calculate IC50) read_absorbance->data_analysis end_node End data_analysis->end_node

Caption: A generalized workflow for the MTT antiproliferation assay.

Conclusion and Future Directions

The comparative analysis presented in this guide highlights the significant potential of N-benzylisatin-aryl-hydrazones as a new class of antiproliferative agents. The head-to-head comparison with Gefitinib reveals that certain derivatives possess superior potency in the tested cancer cell lines. While Gefitinib's strength lies in its well-defined and targeted mechanism of action against EGFR, the N-benzylisatin-aryl-hydrazones may offer a broader, multi-targeted approach, which could be beneficial in overcoming drug resistance.

Further research is warranted to fully elucidate the mechanism of action of the most potent N-benzylisatin-aryl-hydrazone derivatives. Investigating their effects on a wider panel of cancer cell lines, including those with known resistance mechanisms to EGFR inhibitors, will be crucial. In vivo studies are also a necessary next step to evaluate the efficacy, pharmacokinetics, and safety profiles of these promising compounds. The findings to date strongly support the continued development of N-benzylisatin-aryl-hydrazones as a potential next generation of anticancer therapeutics.

References

  • Rahman, A. F. M. M., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(11), 2537. [Link]

  • (PDF) Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib' - ResearchGate. (2020). [Link]

  • A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - MDPI. (2020). [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - MDPI. (2023). [Link]

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - NIH. (n.d.). [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024). [Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC. (2023). [Link]

  • Antiproliferative activity of N-benzylisatin-aryl hydrazones (6a-j). - ResearchGate. (n.d.). [Link]

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004). [Link]

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (2021). [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). [Link]

  • Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). [Link]

  • Antiproliferative effects of gefitinib are associated with suppression of E2F-1 expression and telomerase activity - PubMed. (2006). [Link]

Sources

Antioxidant potential of 2-hydroxy benzyl hydrazide derivatives versus ascorbic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Antioxidant potential of 2-hydroxy benzyl hydrazide derivatives versus ascorbic acid Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

In the search for novel therapeutic antioxidants, 2-hydroxy benzyl hydrazide derivatives (2-HBH) have emerged as a versatile scaffold, combining the phenolic proton-donating capability of salicyl moieties with the nitrogen-rich pharmacophore of hydrazides.[1]

While Ascorbic Acid (AA) remains the biological gold standard for aqueous phase radical scavenging (IC₅₀ ~30 µg/mL), recent structural modifications of 2-HBH have yielded derivatives with superior lipophilicity and comparable, sometimes exceeding, antioxidant potency in specific assays (e.g., ABTS). This guide objectively compares these two classes, dissecting their structure-activity relationships (SAR), scavenging kinetics, and experimental protocols.

Chemical Architecture & Mechanism

To understand the performance gap, we must analyze the structural basis of antioxidant activity in both compounds.

Structural Comparison
  • Ascorbic Acid (Vitamin C): A furanone derivative. Its activity relies on the enediol group (C2-OH and C3-OH), which donates hydrogen atoms to form a stable ascorbyl radical. It is highly hydrophilic, limiting its efficacy in lipid peroxidation models.

  • 2-Hydroxy Benzyl Hydrazide Derivatives: These are typically Schiff bases (hydrazones) formed by condensing salicylhydrazide with aromatic aldehydes.

    • Pharmacophore: The ortho-hydroxy group (2-OH) on the phenyl ring mimics the phenolic antioxidant mechanism.

    • Linker: The hydrazide/hydrazone bridge (-CO-NH-N=CH-) extends conjugation, allowing for resonance stabilization of the resulting phenoxy radical.

Mechanistic Pathway (HAT vs. SET)

The antioxidant activity proceeds via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • Ascorbic Acid: Predominantly SET in physiological pH (yielding ascorbate anion).

  • 2-HBH Derivatives: Exhibit a mixed mechanism. The phenolic -OH undergoes HAT, while the hydrazide nitrogen can facilitate SET, especially in polar aprotic solvents.

RadicalScavenging ROS Free Radical (R•) HAT HAT Mechanism (H• Transfer) ROS->HAT AA Ascorbic Acid (Enediol) AA->HAT HBH 2-Hydroxy Benzyl Hydrazide (Phenol) HBH->HAT SET SET Mechanism (e- Transfer) HBH->SET pH dependent AscRad Ascorbyl Radical (Resonance Stable) Non-Toxic Products Non-Toxic Products AscRad->Non-Toxic Products PhenoxyRad Phenoxy Radical (Ortho-stabilized) Dimerization/Stabilization Dimerization/Stabilization PhenoxyRad->Dimerization/Stabilization HAT->AscRad Fast Kinetics HAT->PhenoxyRad Substituent Dependent SET->PhenoxyRad

Figure 1: Mechanistic pathways of radical scavenging. Ascorbic acid relies heavily on rapid HAT/SET at the enediol, while 2-HBH derivatives utilize the phenolic OH, stabilized by the hydrazide linker.

Comparative Data Analysis

The following data aggregates findings from recent comparative studies (e.g., Sharma et al., 2024) measuring inhibition concentrations (IC₅₀) against DPPH radicals. Lower IC₅₀ indicates higher potency.[2]

Table 1: DPPH Radical Scavenging Activity (IC₅₀)[3]
Compound ClassSpecific Derivative / StandardIC₅₀ (µg/mL)Relative Potency (vs AA)Notes
Standard Ascorbic Acid (AA) 30.20 1.00 (Baseline) Rapid kinetics; aqueous soluble.
2-HBH Derivative Compound C-7 (4-Cl substituted)81.280.37Best synthetic performer in series; lipophilic.
2-HBH Derivative Compound C-2 (4-NO₂ substituted)85.640.35Electron-withdrawing group stabilizes radical.
2-HBH Derivative Compound C-3 (4-OH substituted)162.180.19Additional OH adds sites but may affect sterics.
2-HBH Derivative Compound C-1 (Unsubstituted)223.870.13Baseline synthetic scaffold.
Hybrid Catechol-Thiazole Hydrazide (CHT)~6.11*~4.9xSpecific high-potency derivative cited in advanced studies.

Analysis:

  • The "Standard" Gap: Simple 2-hydroxy benzyl hydrazide derivatives (C-1 to C-12) generally exhibit 3-7x lower potency than Ascorbic Acid in aqueous DPPH assays. This is attributed to the slower kinetics of the phenolic hydrogen abstraction compared to the enediol of Vitamin C.

  • The Lipophilic Advantage: While AA wins in pure potency per weight in water, 2-HBH derivatives (like C-7) offer superior performance in lipid peroxidation assays (not shown in table but supported by ABTS data in literature) due to their ability to partition into cell membranes.

  • Substitution Effects: Electron-withdrawing groups (Cl, NO₂) on the benzylidene ring (C-7, C-2) significantly improve IC₅₀ values compared to the unsubstituted parent (C-1), suggesting that tuning the electronic properties of the hydrazone linkage is key to closing the gap with Ascorbic Acid.

Experimental Protocols

To replicate these findings or synthesize novel derivatives, follow these self-validating protocols.

Synthesis of 2-Hydroxy Benzyl Hydrazide Derivatives

Method: Acid-Catalyzed Condensation (Microwave Assisted for Green Chemistry).

Synthesis Start Salicylhydrazide (1.0 eq) Reaction Reflux / Microwave Ethanol + cat. AcOH Start->Reaction Aldehyde Substituted Benzaldehyde (1.0 eq) Aldehyde->Reaction Product 2-Hydroxy Benzyl Hydrazide Derivative Reaction->Product - H₂O (Schiff Base Formation)

Figure 2: General synthesis workflow for target derivatives.

Protocol Steps:

  • Reactants: Dissolve 0.01 mol of salicylhydrazide and 0.01 mol of the appropriate substituted benzaldehyde in 20 mL of absolute ethanol.

  • Catalyst: Add 2-3 drops of glacial acetic acid.

  • Reaction:

    • Method A (Conventional): Reflux at 80°C for 3-5 hours. Monitor via TLC (Mobile phase: n-hexane:ethyl acetate 7:3).

    • Method B (Microwave): Irradiate at 300W for 2-5 minutes (Yields are typically 10-15% higher).

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice.

  • Purification: Filter the precipitate, wash with cold water/ethanol, and recrystallize from ethanol to obtain the pure Schiff base.

DPPH Radical Scavenging Assay

This protocol ensures a direct, validatable comparison between your derivative and Ascorbic Acid.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution: 0.1 mM in Methanol.

  • Test Compounds: Prepare serial dilutions (10, 20, 40, 60, 80, 100 µg/mL) in DMSO or Methanol.

Procedure:

  • Blank: 1 mL Methanol + 3 mL DPPH solution.

  • Standard: 1 mL Ascorbic Acid (at varying conc.) + 3 mL DPPH solution.

  • Sample: 1 mL 2-HBH Derivative (at varying conc.) + 3 mL DPPH solution.

  • Incubation: Shake vigorously and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer.

Calculation:



Plot % Inhibition vs. Concentration to determine IC₅₀ using linear regression.

Conclusion & Recommendation

Ascorbic Acid remains the superior antioxidant for general aqueous applications due to its low IC₅₀ (~30 µg/mL) and rapid kinetics. However, it suffers from poor stability and low lipophilicity.

2-Hydroxy Benzyl Hydrazide Derivatives are recommended when:

  • Lipophilicity is required: For targeting membrane-bound oxidative stress (e.g., neuroprotection models).

  • Stability is a concern: These derivatives are thermally more stable than Vitamin C.

  • Dual-action is desired: Many of these derivatives also possess antimicrobial properties (e.g., Compound C-7), making them excellent candidates for multi-functional drug discovery.

Verdict: For pure radical scavenging power in vitro, Ascorbic Acid wins.[3] For drug development requiring bioavailability and stability, 2-HBH derivatives (specifically halogenated congeners) are the superior scaffold for optimization.

References

  • Sharma, V. K., Mishra, R., Kaur, A. K., et al. (2024).[1] Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. Link

  • Boulebd, H., et al. (2023).[4] Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties... of New Hydrazones. PMC / NIH. Link

  • Popiołek, Ł. (2017).[5] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link

  • Lončar, M., et al. (2023). DPPH Radical Scavenging Assay: The Importance of the IC50 Value. MDPI Molecules. Link

  • Belaidi, S., et al. (2022). Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative. MDPI. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate and Related Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but critically, through to their final disposal. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is a specialized reagent where the primary driver of its hazard profile and, consequently, its disposal protocol, is the hydrazinecarboxylate functional group. While a specific Safety Data Sheet (SDS) for this exact compound is not always readily available, its structural similarity to other hydrazine derivatives necessitates that it be handled with the utmost caution. This guide provides a framework for its safe management and disposal, grounded in the established protocols for highly toxic and reactive hydrazine compounds.

The core principle of this guide is risk mitigation. The hydrazine moiety is a potent reducing agent and is classified as acutely toxic, corrosive, and a suspected carcinogen.[1][2][3] Therefore, all handling and disposal procedures must be designed to prevent personnel exposure and uncontrolled chemical reactions.

Part 1: Hazard Assessment and Exposure Control

Before any disposal procedure is considered, a thorough understanding of the associated risks is essential. The toxicity of hydrazine and its derivatives is well-documented, with established exposure limits to protect laboratory personnel.

Inherent Hazards of the Hydrazine Moiety:

  • Acute Toxicity: Exposure through inhalation, ingestion, or skin contact can cause severe health effects, including irritation of the eyes, nose, and throat, as well as damage to the liver, kidneys, and central nervous system.[3][4]

  • Corrosivity: Hydrazine derivatives can cause severe skin and eye burns upon direct contact.[2][5]

  • Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen, based on animal studies showing increased incidences of tumors.[3][6]

  • Reactivity: As strong reducing agents, hydrazines can react violently with oxidizing agents, acids, and certain metal oxides, potentially leading to ignition or explosion.[1]

Given these hazards, stringent engineering and administrative controls are not merely recommended; they are mandatory.

  • Engineering Controls: All handling of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate, including weighing, transferring, and preparing for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent dermal and ocular exposure.

PPE ComponentSpecificationRationale
Lab Coat Flame-resistantProtects against splashes and provides a barrier in case of fire.[5]
Eye Protection Chemical splash goggles and a full-face shieldEnsures complete protection from splashes, which can cause severe eye damage.[2][7]
Gloves Butyl rubber or heavy-duty nitrile glovesProvides resistance to corrosive hydrazine compounds. Leather is unsuitable as it absorbs hydrazine and cannot be decontaminated.[1][8]
Respirator NIOSH-approved respirator (if required)Necessary if there is a risk of exposure exceeding limits, such as during a large spill cleanup.[1][4]

Occupational Exposure Limits for Hydrazine (as a reference):

AgencyLimit TypeValueNotes
OSHA PEL (8-hr TWA)1 ppmLegally enforceable limit.[4]
ACGIH TLV (8-hr TWA)0.01 ppmRecommended limit based on suspected carcinogenic potential.[1][4]
NIOSH REL (2-hr Ceiling)0.03 ppmRecommended limit that should not be exceeded during any 2-hour work period.[4]

Part 2: Disposal Workflow and Protocols

The proper disposal of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate waste requires a systematic approach, from initial segregation to final removal. The following workflow outlines the decision-making process and recommended procedures.

DisposalWorkflow cluster_prep Phase 1: Preparation & Segregation cluster_decision Phase 2: Disposal Pathway Decision cluster_path_a Pathway A: Direct Disposal (Recommended) cluster_path_b Pathway B: Chemical Neutralization (Expert Use Only) start Waste Generation (Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate) waste_container Label Dedicated Hazardous Waste Container (Toxic, Corrosive, Health Hazard) start->waste_container segregation Segregate from Incompatibles (Oxidizers, Acids, Metal Oxides) waste_container->segregation decision Select Disposal Method segregation->decision path_a_1 Store in Secondary Containment in Satellite Accumulation Area decision->path_a_1  Solid Waste or  Concentrated Liquid path_b_1 Is waste a dilute (<5%) aqueous solution? decision->path_b_1  Dilute Aqueous Waste path_a_2 Request Pickup via Institutional EHS Office path_a_1->path_a_2 path_a_3 Transfer to Certified Hazardous Waste Vendor path_a_2->path_a_3 path_b_2 Obtain EHS Approval and Follow SOP path_b_1->path_b_2 path_b_3 Perform Neutralization in Fume Hood path_b_2->path_b_3 path_b_4 Verify Neutralization (e.g., test strips, pH) path_b_3->path_b_4 path_b_5 Dispose of Treated Effluent per Local Regulations path_b_4->path_b_5

Disposal decision workflow for hydrazine-based waste.
Pathway A: Direct Disposal via Certified Hazardous Waste Vendor (Strongly Recommended)

This is the most secure and universally accepted method for disposing of hazardous chemical waste. It transfers the liability of final treatment to a licensed facility equipped to handle such materials.

Step-by-Step Protocol:

  • Containerization: Designate a specific, compatible waste container (e.g., glass or polyethylene) for all Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate waste, including contaminated consumables like gloves and wipes.[9]

  • Labeling: Immediately label the container with "Hazardous Waste," the full chemical name "Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate," and the appropriate GHS hazard pictograms (Toxic, Corrosive, Health Hazard).[9]

  • Segregation: Never mix this waste stream with others. It is critical to keep it separate from oxidizing agents (e.g., bleach, hydrogen peroxide, nitric acid) and strong acids to prevent violent reactions.[1]

  • Storage: Keep the waste container tightly sealed and stored in a designated, well-ventilated satellite accumulation area. The container must be placed within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[5][9]

  • Pickup Request: Follow your institution's protocol to request a hazardous waste pickup from your Environmental Health & Safety (EHS) department. Dispose of generated waste regularly, typically within 90 days.[9]

Pathway B: Chemical Neutralization of Dilute Aqueous Waste (Expert Use Only)

CAUTION: This procedure should only be performed by personnel thoroughly trained in handling hazardous materials and with explicit approval from their institution's EHS department. The process itself generates heat and gas and must be performed with extreme care.

The underlying principle is the oxidation of the hydrazine moiety to less hazardous byproducts, primarily nitrogen gas.

Step-by-Step Protocol:

  • Work Area Setup: Perform all steps in a certified chemical fume hood. Ensure an emergency eyewash and safety shower are accessible.[1] Prepare a spill kit.

  • Dilution: Ensure the aqueous hydrazine waste is diluted to a concentration of 5% or less. If the concentration is higher, slowly add cold water with stirring in an ice bath to dilute it.[1][10]

  • Neutralizing Agent Preparation: Prepare a 5% aqueous solution of calcium hypochlorite or sodium hypochlorite (bleach).[1]

  • Neutralization: Slowly and in small portions, add the hypochlorite solution to the diluted hydrazine waste solution. The reaction is exothermic; maintain cooling with an ice bath and stir continuously. A 1:1 volume ratio is a typical starting point, but the exact amount required may vary.[1]

  • Verification: After the addition is complete and the reaction has subsided, test the solution to ensure all hydrazine has been destroyed. This can be done with specialized hydrazine test strips. Also, check the pH to ensure it is within the acceptable range for drain disposal according to your local wastewater regulations (typically between 6 and 9).

  • Final Disposal: Once neutralization is confirmed and the pH is adjusted, the treated effluent can be disposed of according to institutional and local regulations. Do not discharge into a common sewer without verification and authorization.[1]

Part 3: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is critical to minimizing exposure and environmental impact.

  • Minor Spill (Contained within the fume hood):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Part 1, contain the spill using a spill kit with non-combustible absorbents (e.g., vermiculite, sand). Do not use paper towels or other combustible materials.[1]

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.[9]

    • Decontaminate the area with a suitable cleaning agent and wipe down all surfaces.

    • Label and dispose of all contaminated materials (including gloves and wipes) as hazardous waste.[9]

  • Major Spill (Outside of a fume hood, or a large volume):

    • EVACUATE: Immediately evacuate all personnel from the laboratory.[5][9]

    • ALERT: Notify your supervisor and call your institution's emergency number or 911.[5]

    • SECURE: If it is safe to do so, close the laboratory doors to contain the vapors.

    • REPORT: Remain at a safe distance to provide first responders with details about the spilled material. Do not attempt to clean up a major spill yourself.[5]

By adhering to these rigorous protocols, researchers can ensure that the entire lifecycle of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate is managed with the highest degree of safety and environmental responsibility.

References

  • Performance Chemicals Hydrazine. Arxada.
  • Safety and Handling of Hydrazine.
  • Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Hydrazine - Risk Management and Safety. University of Notre Dame.
  • SAFETY DATA SHEET - Benzyl carbaz
  • SAFETY D
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.
  • Hydrazine Standard Operating Procedure. UC Santa Barbara - Environmental Health & Safety.
  • Hydrazine - SAFETY D
  • Regulations and Guidelines Applicable to Hydrazine.
  • Hydrazine Hazard Summary. U.S. Environmental Protection Agency (EPA).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.